molecular formula C69H58Cl2F12N2P2 B15600416 TPE-Py

TPE-Py

Cat. No.: B15600416
M. Wt: 1276.0 g/mol
InChI Key: NPHFSKYMLBEYNP-KTLGJLLMSA-N
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Description

TPE-Py is a useful research compound. Its molecular formula is C69H58Cl2F12N2P2 and its molecular weight is 1276.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C69H58Cl2F12N2P2

Molecular Weight

1276.0 g/mol

IUPAC Name

dichloromethane;bis(1-methyl-4-[(E)-2-[4-(1,2,2-triphenylethenyl)phenyl]ethenyl]pyridin-1-ium);dihexafluorophosphate

InChI

InChI=1S/2C34H28N.CH2Cl2.2F6P/c2*1-35-25-23-28(24-26-35)18-17-27-19-21-32(22-20-27)34(31-15-9-4-10-16-31)33(29-11-5-2-6-12-29)30-13-7-3-8-14-30;2-1-3;2*1-7(2,3,4,5)6/h2*2-26H,1H3;1H2;;/q2*+1;;2*-1/b2*18-17+;;;

InChI Key

NPHFSKYMLBEYNP-KTLGJLLMSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism of TPE-Py

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The phenomenon of aggregation-induced emission (AIE) represents a paradigm shift in the field of luminescent materials, challenging the conventional wisdom of aggregation-caused quenching (ACQ) that affects traditional fluorophores. Tetraphenylethylene (TPE) and its derivatives are archetypal AIE luminogens (AIEgens) that are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. This technical guide provides a comprehensive overview of the core mechanism behind the AIE characteristics of TPE-Py, a prominent AIEgen functionalized with a pyridinium (B92312) or pyrrolidone moiety. We delve into the foundational principle of Restriction of Intramolecular Motion (RIM), present key photophysical data, outline detailed experimental protocols for characterization, and illustrate the underlying processes and applications with structured diagrams. This document is intended to serve as a vital resource for professionals leveraging AIE technology in bioimaging, diagnostics, and drug development.

Introduction to Aggregation-Induced Emission (AIE)

For decades, the utility of fluorescent molecules was often hampered by the ACQ effect, where the close proximity of fluorophores in aggregates or the solid state leads to the formation of non-emissive species like excimers, resulting in fluorescence quenching. In 2001, a counterintuitive phenomenon was discovered: Aggregation-Induced Emission (AIE). AIEgens are a class of molecules that are virtually non-fluorescent in dilute solutions but exhibit intense luminescence in the aggregated or solid state.[1]

The quintessential AIEgen is Tetraphenylethylene (TPE).[2] Its unique propeller-like structure is central to its AIE properties.[3] In solution, the multiple phenyl rings of TPE undergo active intramolecular rotation, providing an efficient non-radiative pathway for the excited state to decay, thus quenching fluorescence.[4] When the molecules aggregate, these intramolecular motions are physically constrained, blocking the non-radiative channels and forcing the excited state to decay via radiative emission, thereby "switching on" the fluorescence.[5][6] This mechanism provides a powerful tool for developing "light-up" probes for a variety of applications.[3]

The this compound Luminogen: Structure and Function

This compound is a derivative of the TPE core, functionalized with a pyridinium (Py) group or a similar moiety like pyrrolidone.[2][7] The TPE unit serves as the AIE-active fluorophore, while the appended functional group imparts specific properties. For instance, the positively charged pyridinium group can enhance water solubility and act as a targeting moiety for specific cellular organelles, such as lysosomes or mitochondria.[2][7] This bifunctional design makes this compound and similar derivatives highly valuable for biological applications, including two-photon fluorescence imaging in living cells.[7]

Core Mechanism of AIE in this compound

The AIE phenomenon in this compound is primarily governed by the Restriction of Intramolecular Motion (RIM) mechanism, a principle that is now widely accepted for explaining the behavior of many AIE systems.[5][8][9]

Restriction of Intramolecular Rotation (RIR)

The most significant contributor to the RIM mechanism in TPE-based systems is the Restriction of Intramolecular Rotation (RIR).[10][11]

  • In Dilute Solution: The this compound molecule exists in a dissolved, isolated state. Upon photoexcitation, the energy is rapidly dissipated through the low-frequency rotational and vibrational motions of its peripheral phenyl rings.[4] This process serves as a highly efficient non-radiative decay channel, leading to negligible fluorescence.[2]

  • In the Aggregated State: In a poor solvent or in the solid state, this compound molecules aggregate. The physical confinement and intermolecular interactions (such as π-π stacking) within the aggregate severely restrict the rotation of the phenyl rings.[6] With the non-radiative pathway blocked, the excited-state energy is released through radiative decay, resulting in strong fluorescence emission.[5][12]

A more advanced theoretical model suggests that in solution, the free rotation allows the molecule to easily reach a conical intersection (CI) between the excited and ground state potential energy surfaces, facilitating rapid, non-radiative decay.[13] In the aggregate, access to this CI is blocked, promoting radiative decay.[13]

AIE_Mechanism cluster_solution In Dilute Solution (e.g., THF) cluster_aggregate In Aggregated State (e.g., THF/Water) sol_start This compound Molecule sol_excite Photoexcitation (hv) sol_start->sol_excite Absorbs Light sol_rot Active Intramolecular Rotation (RIR) sol_excite->sol_rot sol_decay Non-Radiative Decay sol_rot->sol_decay Energy Dissipation sol_end Weak / No Emission sol_decay->sol_end agg_start This compound Aggregate agg_excite Photoexcitation (hv) agg_start->agg_excite Absorbs Light agg_rot Restricted Intramolecular Rotation (RIR) agg_excite->agg_rot agg_decay Radiative Decay (Fluorescence) agg_rot->agg_decay Blocks Non-Radiative Channel agg_end Strong Emission agg_decay->agg_end invisible_node->agg_excite Aggregation (Poor Solvent)

Caption: The AIE mechanism via Restriction of Intramolecular Rotation (RIR).
The Role of J-aggregation and Excimer Formation

In some specific TPE derivatives, particularly those with planar aromatic moieties like pyrene (B120774), aggregation can lead to ordered molecular packing. This can result in the formation of J-aggregates or excimers, which can influence the emission properties.[14] While classical excimer formation often leads to quenching, in certain AIE systems, aggregation-enhanced excimer emission is observed, contributing to the overall bright fluorescence in the solid state.[14] The degree of π-π overlap is a crucial factor in determining the formation and emissive properties of these species.[15]

Photophysical Properties of TPE-Based AIEgens

The AIE properties of TPE derivatives are quantified by their photophysical parameters. The most telling characteristic is the dramatic increase in the fluorescence quantum yield (ΦF) upon aggregation.

ParameterTPE-alkyne (Precursor) in THF[16][17]TPE-alkyne (Aggregated)[16][17]This compound Derivative (DSPE@this compound)[7]TPPyE (Solid Film)[14]DPDPyE (Solid Film)[14]
Absorption Max (λabs) 359 nmNot Specified~330 nm, 400 nm352 nm360 nm
Emission Max (λem) 582 nmNot Specified~480 nm505 nm508 nm
Quantum Yield (ΦF) < 1% (implied)13%High (not quantified)up to 100%up to 94%
Stokes Shift 223 nmNot Specified~80 nm153 nm148 nm
Fluorescence Lifetime (τ) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Note: Data is compiled for this compound and closely related TPE derivatives to illustrate typical photophysical characteristics. TPPyE = 1,2,2-tripheny-1-pyrenylethene; DPDPyE = 1,2-diphenyl-1,2-dipyrenylethene.

Experimental Protocols for AIE Characterization

A systematic workflow is required to synthesize and validate the AIE properties of a luminogen like this compound.

Experimental_Workflow cluster_analysis 4. Characterization of Aggregates synthesis 1. Synthesis (e.g., McMurry Coupling) dissolve 2. Solubilization (e.g., in THF) synthesis->dissolve aggregate 3. Induce Aggregation (Add anti-solvent, e.g., Water) dissolve->aggregate uv_vis UV-Vis Spectroscopy (Absorption Changes) aggregate->uv_vis pl_spec Fluorescence Spectroscopy (Emission, Quantum Yield) aggregate->pl_spec dls Dynamic Light Scattering (DLS) (Aggregate Size) aggregate->dls tem TEM / SEM (Morphology) aggregate->tem dft Theoretical Calculations (DFT) (Mechanism Support) aggregate->dft

Caption: Standard experimental workflow for characterizing an AIEgen.
Synthesis

TPE derivatives are commonly synthesized via a McMurry coupling reaction of a corresponding benzophenone (B1666685) derivative.[4][16] Subsequent functionalization, for example with a pyridinium group, is achieved through standard organic chemistry reactions like Suzuki cross-coupling.[4]

AIE Property Investigation
  • Stock Solution Preparation: Prepare a stock solution of the this compound compound in a good solvent, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), at a concentration of approximately 10⁻³ to 10⁻⁵ M.

  • Solvent/Anti-Solvent Mixtures: Prepare a series of sample vials. In each, place a fixed volume of the stock solution.

  • Induce Aggregation: Add increasing volumes of an anti-solvent, typically water, to the vials to achieve a range of water fractions (fw), for example, from 0% to 90%. The total volume in each vial should be kept constant.

  • Spectroscopic Measurement: Immediately measure the photoluminescence (PL) spectra of each mixture using a fluorescence spectrophotometer. Plot the PL intensity at the emission maximum against the water fraction. A sharp increase in intensity at higher water fractions confirms the AIE characteristic.[4]

Quantum Yield (ΦF) Determination

The fluorescence quantum yield in the aggregated state is typically determined using a relative method.[18]

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption/emission profile similar to the AIEgen (e.g., quinine (B1679958) sulfate (B86663) or rhodamine 6G).

  • Absorbance Measurement: Prepare dilute solutions/suspensions of both the AIEgen aggregate and the standard. Measure their absorbance at the excitation wavelength, ensuring the absorbance is low (< 0.1) to avoid inner filter effects.

  • Fluorescence Measurement: Record the integrated fluorescence intensity of both the AIEgen and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the AIEgen (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[18]

Aggregate Size and Morphology Analysis
  • Dynamic Light Scattering (DLS): A suspension of the AIEgen aggregates (e.g., in a 90% water/THF mixture) is analyzed to determine the hydrodynamic diameter and size distribution of the formed nanoparticles.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): A drop of the aggregate suspension is cast onto a carbon-coated copper grid, allowed to dry, and then imaged to visualize the morphology (e.g., spherical, amorphous) and size of the aggregates.

Applications in Research and Drug Development

The unique "light-up" nature of this compound makes it an exceptional tool for applications where a high signal-to-background ratio is critical.

  • Bioimaging: this compound nanoprobes have been developed for targeted imaging of specific organelles.[2] For instance, probes can be designed to remain non-emissive in the cytoplasm but aggregate and fluoresce upon accumulation within the distinct environment of lysosomes, enabling real-time visualization of lysosomal dynamics.[7]

  • Theranostics: AIEgens can be incorporated into drug delivery systems.[19] For example, an AIEgen can be paired with a drug like doxorubicin (B1662922) (DOX) within a nanoparticle.[20] The AIEgen's fluorescence can be used to track the nanoparticle's delivery to a tumor site. Upon release of the drug, a change in the fluorescence signal (e.g., via Förster Resonance Energy Transfer, FRET) can be used to monitor the drug release process in real-time.[20]

  • Sensing: The AIE effect can be triggered by specific analytes or changes in the microenvironment (e.g., viscosity, pH), making TPE derivatives effective chemosensors.

Bioimaging_Application probe 1. This compound Nanoprobe (In buffer, non-emissive) cells 2. Incubation with Living Cells probe->cells uptake 3. Cellular Uptake & Targeting (e.g., Lysosome) cells->uptake aggregate 4. Aggregation in Target Environment uptake->aggregate turnon 5. Fluorescence 'Turn-On' aggregate->turnon image 6. High-Contrast Imaging turnon->image

Caption: Logical workflow for a this compound-based bioimaging application.

Conclusion

The aggregation-induced emission of this compound is a powerful photophysical process driven primarily by the restriction of intramolecular rotations in the aggregated state. This mechanism transforms the molecule from a non-emissive entity in solution to a highly brilliant luminogen upon aggregation, providing an exceptional platform for developing high-contrast imaging agents, sensors, and theranostic systems. A thorough understanding of the AIE mechanism, combined with the systematic experimental protocols outlined in this guide, empowers researchers to harness the full potential of this compound and other AIEgens to address complex challenges in biological research and drug development.

References

The Multifaceted Chemistry of TPE-Py: A Technical Guide to its Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a class of molecules known as TPE-Py, which are derivatives of tetraphenylethylene (B103901) (TPE) functionalized with one or more pyridine (B92270) moieties. These compounds have garnered significant interest within the scientific community due to their unique photophysical properties, particularly their aggregation-induced emission (AIE) characteristics, and their diverse applications in fields ranging from materials science to chemical biology. This document details the chemical structures of various this compound isomers and derivatives, provides in-depth experimental protocols for their synthesis and application, presents quantitative data in a structured format, and visualizes key experimental workflows and biological pathways using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound chemistry and its potential applications.

Introduction to this compound Derivatives

Tetraphenylethylene (TPE) is a quintessential AIE luminogen, a class of molecules that are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This phenomenon is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The incorporation of pyridine units into the TPE scaffold imparts new functionalities, such as pH sensitivity, metal coordination capability, and altered electronic properties, thereby expanding the scope of their applications.

This guide will focus on several key this compound derivatives that have been prominently featured in recent literature:

  • Vinylpyridine-modified Tetraphenylethylene (this compound-I): A water-soluble derivative utilized as a photosensitizer in photocatalysis.

  • Isomeric Tetraphenylethylene-Pyridines (o-, m-, and p-Py-TPE): These isomers, where a single pyridyl group is attached to one of the phenyl rings of TPE at the ortho, meta, or para position, exhibit distinct photophysical properties.

  • Tetrakis(4-pyridylphenyl)ethylene (TPPE): A highly symmetric molecule where each of the four phenyl rings of TPE is functionalized with a pyridyl group, making it a valuable building block for metal-organic frameworks (MOFs) and supramolecular structures.

  • Pyridine-substituted Tetraphenylethylene (this compound) and its N-methylated derivative (TPE-MePy): These compounds have been investigated for their ability to modulate the structure of RNA G-quadruplexes, which are implicated in the regulation of gene expression.

Chemical Structures and Synthesis

The versatility of the this compound family stems from the various ways the pyridine moiety can be incorporated into the TPE core. The chemical structures of the key derivatives discussed in this guide are presented below.

Figure 1: Chemical Structures of this compound Derivatives

G cluster_TPE_Py_I A) this compound-I cluster_isomers B) Isomeric Py-TPE cluster_TPPE C) TPPE cluster_TPE_Py_MePy D) this compound and TPE-MePy TPE_Py_I o_Py_TPE m_Py_TPE p_Py_TPE TPPE TPE_Py TPE_MePy G Workflow for Photocatalytic Oxidation using this compound-I prep Preparation of 2this compound-I@CB[8] Aqueous Solution mix Mixing of Substrate and Photosensitizer prep->mix irrad Irradiation with 400 nm Light mix->irrad monitor Reaction Monitoring by TLC irrad->monitor workup Product Extraction and Purification monitor->workup product Isolated Product workup->product G Modulation of Translation by TPE-MePy TPE_MePy TPE-MePy Hp_GQ Hairpin-G-Quadruplex Equilibrium in 5'-UTR TPE_MePy->Hp_GQ GQ_Stab Stabilization of G-Quadruplex Conformer Hp_GQ->GQ_Stab Shifts equilibrium Ribosome Ribosome Scanning GQ_Stab->Ribosome Blocks Translation_Block Inhibition of Translation Initiation Ribosome->Translation_Block Protein_Syn Decreased Protein Synthesis Translation_Block->Protein_Syn

synthesis and characterization of TPE-Py derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of TPE-Py Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Tetraphenylethylene (B103901) (TPE) and its derivatives have garnered significant attention in various scientific fields due to their unique aggregation-induced emission (AIE) properties.[1][2] Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent in an aggregated state.[2] This phenomenon is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[3]

The incorporation of pyridine (B92270) moieties into the TPE framework (this compound derivatives) has emerged as a promising strategy to develop novel functional materials.[4] The pyridine unit can act as a coordination site for metal ions, a proton-responsive unit, and can influence the electronic properties and molecular packing of the TPE core.[5][6] These features make this compound derivatives highly valuable for applications in chemical sensors, bio-imaging, organic light-emitting diodes (OLEDs), and drug delivery systems.[1][5]

This technical guide provides a comprehensive overview of the , with a focus on experimental protocols, quantitative data presentation, and visualization of key processes.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Common strategies include McMurry coupling and palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[4][7]

Experimental Protocols

1. Synthesis via McMurry Coupling Reaction

The McMurry coupling is a reductive coupling of two ketone or aldehyde molecules to form an alkene using a low-valent titanium reagent.[7] This method is particularly useful for synthesizing sterically hindered alkenes like TPE.[7]

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dry THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add TiCl₄ to the stirred THF, followed by the portion-wise addition of zinc powder.

    • Heat the resulting mixture to reflux for 2-3 hours. The color of the solution should turn from yellow to black, indicating the formation of the low-valent titanium reagent.

    • Dissolve the ketone precursor in dry THF and add it dropwise to the refluxing mixture.

    • Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and quench it by slow addition of aqueous potassium carbonate (K₂CO₃) solution.

    • Filter the mixture through a pad of Celite to remove titanium salts.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

2. Synthesis via Suzuki Cross-Coupling Reaction

The Suzuki coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This method is widely used to introduce aryl or pyridyl groups to a pre-functionalized TPE core.[7][8]

  • Materials:

    • A halogenated TPE precursor (e.g., tetra(4-bromophenyl)ethylene)[8]

    • A pyridylboronic acid or its ester derivative

    • A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • A base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

    • A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Procedure:

    • In a Schlenk flask, dissolve the halogenated TPE precursor, the pyridylboronic acid, and the base in the chosen solvent system.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

    • Add the palladium catalyst to the mixture under an inert atmosphere.

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 12-48 hours, or until TLC analysis indicates the consumption of the starting materials.

    • Cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the final this compound derivative.

dot

Synthesis_Workflow cluster_mc_murry McMurry Coupling cluster_suzuki Suzuki Coupling cluster_purification Purification start_mc Ketone Precursor reaction_mc Reductive Coupling start_mc->reaction_mc reagent_mc TiCl4 / Zn in THF reagent_mc->reaction_mc product_mc This compound Derivative reaction_mc->product_mc purification Column Chromatography product_mc->purification start_suzuki1 Halogenated TPE reaction_suzuki Cross-Coupling start_suzuki1->reaction_suzuki start_suzuki2 Pyridylboronic Acid start_suzuki2->reaction_suzuki catalyst_suzuki Pd Catalyst / Base catalyst_suzuki->reaction_suzuki product_suzuki This compound Derivative reaction_suzuki->product_suzuki product_suzuki->purification

Caption: Synthetic workflows for this compound derivatives.

Characterization of this compound Derivatives

Thorough characterization is crucial to confirm the chemical structure, purity, and photophysical properties of the synthesized this compound derivatives.

Structural and Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compounds.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.[9]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify characteristic vibrational modes of the functional groups present in the molecules.[9][10]

  • Single-Crystal X-ray Diffraction: This technique provides detailed information about the molecular conformation, packing modes, and intermolecular interactions in the crystalline state.[9][10]

dot

Characterization_Workflow cluster_synthesis Synthesis cluster_structural Structural Analysis cluster_spectroscopic Spectroscopic Analysis synthesis Synthesized this compound nmr NMR (1H, 13C) synthesis->nmr ms Mass Spectrometry synthesis->ms xray X-ray Diffraction synthesis->xray uv_vis UV-Vis Spectroscopy synthesis->uv_vis pl Photoluminescence synthesis->pl ftir_raman FTIR / Raman synthesis->ftir_raman

Caption: Workflow for the characterization of this compound derivatives.

Photophysical Properties

The photophysical properties of this compound derivatives are central to their applications. These are typically investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy.

Aggregation-Induced Emission (AIE)

A key characteristic of this compound derivatives is their AIE behavior. This is typically studied by measuring the PL intensity in solvent mixtures with varying fractions of a "good" solvent (e.g., THF or DMSO) and a "poor" solvent (e.g., water or hexane).[11][12] In a good solvent, the molecules are well-dissolved and exhibit weak or no fluorescence. As the fraction of the poor solvent increases, the molecules aggregate, leading to a significant enhancement in fluorescence intensity.[11][12]

dot

AIE_Mechanism cluster_solution In Solution (Good Solvent) cluster_aggregate In Aggregate State (Poor Solvent) solution This compound Molecule rotation Intramolecular Rotation solution->rotation Energy Dissipation aggregate This compound Aggregate solution->aggregate Addition of Poor Solvent no_emission Weak/No Emission rotation->no_emission rim Restricted Intramolecular Motion (RIM) aggregate->rim Blocks Non-radiative Decay strong_emission Strong Emission rim->strong_emission

Caption: The mechanism of Aggregation-Induced Emission (AIE).

Quantitative Photophysical Data

The following tables summarize key photophysical data for representative this compound derivatives found in the literature.

Table 1: Photophysical Properties of Isomeric TPE-Pyridine Compounds

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F, %) in Solid State
o-Py-TPE--52.86[13]
m-Py-TPE--13.87[13]
p-Py-TPE---

Table 2: Photophysical Properties of TPE Derivatives with Different Acceptor Groups

CompoundSolvent SystemEmission Max (λ_em, nm)
TPE-BTHF/H₂O (1:99)510[12]
TPE-GTHF/H₂O (1:99)532[12]
TPE-YTHF/H₂O (1:99)588[12]
TPE-RTHF/H₂O (1:99)630[12]

These compounds demonstrate tunable emission colors based on the electron-withdrawing strength of the acceptor group.[12]

Applications in Drug Development

The unique properties of this compound derivatives make them attractive for various applications in drug development and therapy.

  • Bio-imaging and Sensing: Their AIE characteristics allow for high-contrast imaging of cells and tissues with low background noise.[5] The pyridine moiety can be functionalized to create probes that are selective for specific analytes, such as metal ions or pH changes.[3][5]

  • Photodynamic Therapy (PDT): Some TPE derivatives can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation to kill cancer cells.[1][11]

  • Drug Delivery: TPE-based systems can be designed to encapsulate and deliver drugs to target sites. The fluorescence of the TPE core can be used to track the delivery and release of the therapeutic agent.

Conclusion

This compound derivatives represent a versatile class of AIE-active materials with tunable photophysical properties. Efficient synthetic routes, primarily based on McMurry and Suzuki coupling reactions, allow for the creation of a wide library of these compounds. Their unique optical properties, including high solid-state quantum yields and stimuli-responsive fluorescence, make them highly promising for advanced applications in materials science, chemical sensing, and biomedicine, particularly in the areas of diagnostics and targeted therapies. Further research into the structure-property relationships of these compounds will undoubtedly lead to the development of even more sophisticated and functional materials.

References

Unveiling the Photophysical intricacies of TPE-Py in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of Tetraphenylethylene-Pyrene (TPE-Py) in solution. This compound, a prominent member of the Aggregation-Induced Emission (AIE) luminogen family, has garnered significant attention for its unique optical characteristics, which are highly sensitive to its environment. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the fundamental mechanism governing its fluorescence behavior.

Core Photophysical Properties of this compound Derivatives

The photophysical behavior of this compound and its derivatives is dominated by the phenomenon of Aggregation-Induced Emission (AIE). In dilute solutions of good solvents, these molecules are typically non-emissive due to the dissipation of excited-state energy through intramolecular rotations of the phenyl rings. However, upon aggregation in poor solvents or in the solid state, these rotations are restricted, leading to a significant enhancement in fluorescence intensity.[1][2][3][4]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for various this compound derivatives in different solvent systems. These values highlight the dramatic changes in emission properties upon aggregation.

CompoundSolvent SystemAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
TPE-4PyTHF~330--[5]
TPE-4PyTHF/H₂O (90% H₂O)-~480High (not specified)[5]
This compound DerivativesDioxane/H₂O (0% H₂O)~310~460 (weak)Low[3]
This compound DerivativesDioxane/H₂O (90% H₂O)~310~470 (strong)~0.14[3]
TPE-BTHF/H₂O (99% H₂O)-510High (not specified)[6]
TPE-GTHF/H₂O (99% H₂O)-532High (not specified)[6]
TPE-YTHF/H₂O (99% H₂O)-588High (not specified)[6]
TPE-RTHF/H₂O (99% H₂O)-630High (not specified)[6]
TPEHexyl Acetate (solution)~315-Low[7][8]
TPESolid State-~475High[7][8]

Note: The exact photophysical properties can vary depending on the specific molecular structure of the this compound derivative and the experimental conditions.

Experimental Protocols

The characterization of the photophysical properties of this compound in solution involves a series of standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which this compound absorbs light.

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a good solvent (e.g., tetrahydrofuran (B95107) - THF) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent or solvent mixture to a final concentration of 10 µM.[5]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent or solvent mixture to be used as a reference.

    • Record a baseline spectrum with the reference cuvette in both the sample and reference beams.

    • Replace the reference cuvette in the sample beam with the cuvette containing the this compound solution.

    • Scan a wavelength range of approximately 250 nm to 600 nm.

    • The resulting spectrum will show the absorbance of the this compound derivative as a function of wavelength. The peak of the absorption band corresponds to the absorption maximum (λ_abs).

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum of this compound and to observe the AIE effect.

Methodology:

  • Sample Preparation: Prepare a series of solutions of the this compound derivative in solvent/non-solvent mixtures (e.g., THF/water) with varying fractions of the non-solvent (f_w), typically from 0% to 90%.[5][6] The concentration of the this compound derivative should be kept constant, typically around 10 µM.

  • Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a Xenon lamp) and a detector.

  • Measurement:

    • Set the excitation wavelength (λ_ex) to the absorption maximum determined from the UV-Vis spectrum (e.g., 330 nm or 360 nm).[5][9]

    • For each sample with a different solvent fraction, record the emission spectrum over a wavelength range starting from just above the excitation wavelength to approximately 700 nm.

    • Plot the fluorescence intensity as a function of the water fraction to visualize the AIE effect. A significant increase in fluorescence intensity at higher water fractions is indicative of AIE.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method using a standard with a known quantum yield is commonly employed.

Methodology:

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar wavelength range to the this compound sample. For blue-green emitting compounds, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

  • Sample and Standard Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measurement:

    • Measure the UV-Vis absorption spectra of all prepared solutions and determine the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.

    • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Visualization of the AIE Mechanism

The Aggregation-Induced Emission (AIE) phenomenon is a cornerstone of the photophysical properties of this compound. The following diagram illustrates the workflow for observing this effect.

AIE_Workflow cluster_solution In Good Solvent (e.g., THF) cluster_aggregation In Poor Solvent (e.g., THF/Water) A This compound Monomers B Excitation (UV Light) A->B F Addition of Water A->F C Intramolecular Rotations B->C D Non-Radiative Decay C->D E Weak/No Fluorescence D->E G This compound Aggregates F->G H Excitation (UV Light) G->H I Restricted Intramolecular Rotations (RIR) H->I J Radiative Decay I->J K Strong Fluorescence J->K

Caption: Workflow illustrating the Aggregation-Induced Emission (AIE) of this compound.

This guide provides a foundational understanding of the photophysical properties of this compound in solution. For more specific applications and advanced characterization, researchers are encouraged to consult the primary literature. The unique AIE characteristics of this compound and its derivatives make them highly promising candidates for applications in chemical sensing, bioimaging, and materials science.

References

TPE-Py: A Technical Guide to Quantum Yield and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylethylene-pyrene (TPE-Py) and its derivatives have emerged as a significant class of luminogens, primarily due to their unique aggregation-induced emission (AIE) characteristics. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), TPE-based molecules exhibit enhanced fluorescence in the aggregated state or solid form.[1] This property, combined with their generally high photostability, makes them promising candidates for a wide range of applications, including bioimaging, chemical sensing, and materials science.[2][3][4] This technical guide provides an in-depth overview of the quantum yield and photostability of this compound and related derivatives, complete with experimental protocols and data presented for comparative analysis.

Core Concepts: Aggregation-Induced Emission (AIE)

The phenomenon of AIE is central to understanding the photophysical properties of this compound. In dilute solutions, TPE derivatives are typically non-emissive due to the active intramolecular rotation of their phenyl rings, which provides a non-radiative pathway for the excited state to decay.[1] Upon aggregation or in the solid state, these intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.

AIE_Mechanism cluster_solution Dilute Solution cluster_aggregate Aggregated State Excited State (Solution) Excited State (Solution) Intramolecular Rotation Intramolecular Rotation Excited State (Solution)->Intramolecular Rotation Energy Transfer Ground State (Solution) Ground State (Solution) Ground State (Solution)->Excited State (Solution) Excitation Non-radiative Decay Non-radiative Decay Intramolecular Rotation->Non-radiative Decay Vibrational Relaxation Fluorescence Fluorescence Non-radiative Decay->Ground State (Solution) Heat Dissipation Excited State (Aggregate) Excited State (Aggregate) Excited State (Aggregate)->Fluorescence Radiative Decay Ground State (Aggregate) Ground State (Aggregate) Ground State (Aggregate)->Excited State (Aggregate) Excitation Fluorescence->Ground State (Aggregate) Photon Emission

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Quantum Yield of this compound and Derivatives

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. For AIEgens like this compound, the quantum yield is highly dependent on the physical state of the molecule.

Quantitative Data

The following tables summarize the reported photoluminescence quantum yields (PLQY) for this compound isomers and other TPE derivatives in the solid state and in solvent/water mixtures.

Table 1: Solid-State Photoluminescence Quantum Yields of Pyridyl-TPE Isomers

CompoundPhotoluminescence Quantum Yield (ΦF) in Solid StateReference
o-Py-TPE0.35[5]
m-Py-TPE0.03[5]
p-Py-TPE0.28[5]

Table 2: Fluorescence Quantum Yields of TPE Derivatives in THF/Water Mixtures

CompoundWater Fraction (fw) in THFFluorescence Quantum Yield (ΦF)Reference
TPE90%~0.80[6]
TPE-pTPA99%~0.65[6]
TPE-mTPA99%~0.55[6]
Deuterated TPE (TPE-20d)Nano-aggregates0.244[1]

Photostability of this compound

TPE-based AIEgens are generally known for their excellent photostability, which is a crucial attribute for applications requiring long-term or repeated measurements, such as live-cell imaging and optical devices.[4]

Photodegradation Pathways

The primary photodegradation pathway for some TPE derivatives involves a photocyclization reaction, leading to the formation of a 9,10-diphenylphenanthrene (B1615557) derivative. This process can be influenced by the solvent viscosity and the rigidity of the environment. However, many TPE-based AIEgens exhibit high resistance to photobleaching. For instance, deuteration of the TPE core has been shown to significantly enhance photostability by strengthening the C-D bonds relative to C-H bonds, thereby reducing the likelihood of bond cleavage upon photoexcitation.[1]

Quantitative Photostability Data

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The quantum yield of this compound can be determined using either the absolute or relative method.

1. Absolute Method (for Solid State and Aggregates)

This method utilizes an integrating sphere to collect all emitted photons and is the most accurate method for solid samples and aggregates.

Absolute_QY_Workflow cluster_setup Instrument Setup cluster_measurement Measurement Steps cluster_calculation Calculation Spectrofluorometer Spectrofluorometer Integrating_Sphere Integrating_Sphere Spectrofluorometer->Integrating_Sphere Detector Detector Integrating_Sphere->Detector Blank_Measurement Measure scattered excitation light (empty sphere) Integrating_Sphere->Blank_Measurement Excitation_Source Excitation_Source Excitation_Source->Integrating_Sphere Sample_Measurement Measure scattered excitation light and emitted fluorescence with sample Blank_Measurement->Sample_Measurement Integrate_Spectra Integrate areas of excitation and emission peaks Sample_Measurement->Integrate_Spectra Calculate_QY Φ = (Photons Emitted) / (Photons Absorbed) Integrate_Spectra->Calculate_QY Photostability_Workflow Sample_Prep Prepare this compound sample (solution, aggregate, or solid film) Initial_Fluorescence Measure initial fluorescence intensity (I₀) Sample_Prep->Initial_Fluorescence Continuous_Irradiation Expose sample to continuous light (e.g., Xenon lamp, laser) Initial_Fluorescence->Continuous_Irradiation Time_Lapse_Measurement Record fluorescence intensity (Iₜ) at regular time intervals Continuous_Irradiation->Time_Lapse_Measurement Data_Analysis Plot Iₜ/I₀ vs. time and fit to an exponential decay model Time_Lapse_Measurement->Data_Analysis Photobleaching_Rate Determine photobleaching rate constant (k) Data_Analysis->Photobleaching_Rate

References

An In-depth Technical Guide on the Photophysical Properties of Tetraphenylethylene-Pyridine (TPE-Py) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the absorption and emission spectra of various tetraphenylethylene-pyridine (TPE-Py) derivatives, which are of significant interest to researchers in materials science, chemistry, and drug development due to their unique aggregation-induced emission (AIE) properties. This document details their photophysical characteristics, experimental protocols for their analysis, and a visualization of a relevant biological pathway.

Photophysical Properties of this compound Derivatives

This compound derivatives are a class of molecules known for their characteristic AIE effect, where they are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. This property makes them ideal candidates for various applications, including bioimaging, chemical sensors, and organic light-emitting diodes (OLEDs). The photophysical properties of several this compound derivatives are summarized below.

Table 1: Absorption and Emission Data for Various this compound Derivatives

DerivativeSolvent/StateAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Excitation Wavelength (λ_ex, nm)Reference
QM-Py-TPEWater/DMSO398-398[1]
TPE-TThPy--620360[2]
TPE-TPys---450[2]
TPE-4PyTHF~330-330[3]
TPE powderPowder-450365[4]

Note: A dash (-) indicates that the data was not specified in the provided search results.

The data demonstrates the tunability of the emission color based on the molecular structure of the this compound derivative. This tunability is a key feature for designing probes for specific applications.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and photophysical characterization of this compound derivatives, based on common practices for AIEgens.

2.1. Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves a modular approach, allowing for the introduction of various functional groups. A general synthetic strategy is the McMurry reaction, which is used to create the central tetraphenylethylene (B103901) core. This is followed by functionalization with pyridine (B92270) moieties, often through coupling reactions like the Sonogashira coupling.[5]

2.2. Measurement of Absorption and Emission Spectra

The photophysical properties of this compound derivatives are typically characterized using UV-Vis absorption and fluorescence spectroscopy.

  • Sample Preparation:

    • For solution-state measurements, the this compound derivative is dissolved in a good solvent, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), at a specific concentration (e.g., 10 µM).[1][3]

    • To induce aggregation and observe the AIE effect, a poor solvent (typically water) is gradually added to the solution in varying fractions (fw).[3]

  • UV-Vis Absorption Spectroscopy:

    • Absorption spectra are recorded using a UV-Vis spectrophotometer.

    • The solution of the this compound derivative is placed in a quartz cuvette.

    • The absorbance is measured over a range of wavelengths to determine the absorption maximum (λ_abs).

  • Fluorescence Spectroscopy:

    • Emission spectra are recorded using a spectrofluorometer.

    • The sample is excited at a specific wavelength (λ_ex), which is often near the absorption maximum.[1][2][3]

    • The fluorescence intensity is measured over a range of wavelengths to determine the emission maximum (λ_em).

    • For AIE studies, fluorescence spectra are recorded at different water fractions to observe the change in emission intensity.[3]

Signaling Pathway Visualization

Certain this compound derivatives have been designed as fluorescent probes for cellular imaging, capable of targeting specific organelles and participating in dynamic cellular processes. One such process is the light-induced translocation of a TPE-based probe from the mitochondria to the nucleus.

Caption: Mitochondria-to-nucleus translocation of TPE-4EP+ upon light irradiation.[6]

References

The Influence of Pyridinium Salts on the Aggregation-Induced Emission Properties of Tetraphenylethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of pyridinium (B92312) salt functionalization on the aggregation-induced emission (AIE) properties of tetraphenylethylene (B103901) (TPE). TPE, a quintessential AIE luminogen (AIEgen), has seen its utility significantly expanded through chemical modification. The introduction of pyridinium salts, in particular, has emerged as a powerful strategy to modulate its photophysical characteristics and enhance its applicability in biological and materials science. This document details the underlying mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the core concepts, serving as a vital resource for researchers in the field.

Introduction: The AIE Phenomenon and the Role of TPE

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation.[1][2] This behavior is contrary to the aggregation-caused quenching (ACQ) effect commonly observed in traditional fluorophores. The mechanism behind AIE is primarily attributed to the restriction of intramolecular motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV) in the aggregated state, thereby blocking non-radiative decay pathways and promoting radiative emission.[1]

Tetraphenylethylene (TPE) is a canonical AIEgen, celebrated for its facile synthesis, chemical stability, and pronounced AIE characteristics.[1][3][4] The propeller-like conformation of its four phenyl rings allows for active intramolecular rotation in solution, leading to efficient non-radiative decay. Upon aggregation, these rotations are sterically hindered, opening the radiative decay channel and resulting in strong fluorescence.[5]

The Impact of Pyridinium Salts on TPE AIE Properties

The functionalization of TPE with pyridinium salts has proven to be a versatile strategy for tuning its AIE properties and introducing new functionalities. The cationic nature of the pyridinium moiety imparts several key advantages:

  • Enhanced AIE Effect: The introduction of pyridinium salts can significantly enhance the quantum yield of TPE derivatives in the aggregated state. This is often attributed to favorable intermolecular interactions, such as π+-π interactions between the electron-deficient pyridinium ring and adjacent aromatic systems, which further rigidify the molecular conformation in the aggregate.[6][7][8]

  • Improved Water Solubility and Biocompatibility: The ionic character of pyridinium salts can improve the water solubility of TPE derivatives, making them more suitable for biological applications.

  • Targeted Biological Imaging: The positive charge of the pyridinium moiety can facilitate the targeting of specific cellular organelles with negative membrane potentials, such as mitochondria.[5][9] This has led to the development of TPE-pyridinium probes for specific and stable mitochondrial imaging.[5][9]

  • Sensing Applications: The pyridinium group can act as a recognition site for various analytes, enabling the design of fluorescent sensors. For instance, pyridinyl-functionalized TPE has been shown to exhibit colorimetric and ratiometric fluorescent responses to trivalent metal cations.[10]

Quantitative Data Summary

The following tables summarize the key photophysical data for various TPE-pyridinium derivatives reported in the literature.

Table 1: Photophysical Properties of TPE-Pyridinium Derivatives

Compound/DerivativeSolvent/StateExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Photoluminescence Quantum Yield (ΦPL, %)Reference
TPE-PyTHF403-Weakly emissive[5]
This compoundAggregated State--Strong emitter[5]
Py-TPE---Colorimetric/Ratiometric Response to M³⁺[10]
Pyridinium Salt 2aMeCN Solution-37830.0[6]
Pyridinium Salt 2bMeCN Solution-37824.6[6]
Pyridinium Salt 2aSolid State--59.6[6]
Pyridinium Salt 2bSolid State--28.5[6]

Table 2: Effect of Counter-ion on Pyridinium AIEgens

LuminophoreCounter-ionSolid-State Emission Maxima (nm)Solid-State PLQY (%)Reference
4aClO₄⁻442High[6]
4bCl⁻--[6]
4cBr⁻--[6]
4dI⁻--[6]
4eMeSO₃⁻--[6]
4fNO₃⁻--[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of TPE-pyridinium AIEgens and their characterization.

Synthesis of a TPE-Pyridinium Derivative (this compound)

This protocol is adapted from the synthesis of a tetraphenylethene-substituted pyridinium salt.[10]

Materials:

Procedure:

  • Dissolve Compound 2 (0.55 mmol) and Compound 1 (0.55 mmol) in dry ethanol (15 mL) in a round-bottom flask.

  • Reflux the solution under a nitrogen atmosphere for 48 hours.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the resulting solid in acetone (5 mL).

  • Add a saturated aqueous solution of KPF₆ (5 mL) to the acetone solution.

  • Stir the mixture for 30 minutes.

  • Evaporate the solution to dryness.

  • Purify the residue by silica (B1680970) gel column chromatography using a dichloromethane/acetone mixture (5:1 v/v) as the eluent to obtain the final product.

Measurement of Aggregation-Induced Emission

This protocol describes the general procedure for observing and quantifying the AIE properties of TPE-pyridinium derivatives in solvent/water mixtures.[5]

Materials:

  • TPE-pyridinium derivative

  • Tetrahydrofuran (THF), spectroscopic grade

  • Deionized water

Procedure:

  • Prepare a stock solution of the TPE-pyridinium derivative in THF (e.g., 2 x 10⁻³ M).

  • In a series of 10 mL volumetric flasks, add appropriate amounts of the THF stock solution and dilute with THF to ensure the final concentration in each flask will be the same (e.g., 2 x 10⁻⁵ M).

  • To each flask, add varying amounts of deionized water dropwise while vigorously stirring to achieve different water fractions (e.g., 0%, 10%, 20%, ..., 99% by volume).

  • Immediately perform photoluminescence (PL) measurements on the resulting solutions using a spectrofluorometer.

  • Record the emission spectra and quantum yields for each water fraction.

  • Plot the PL intensity or quantum yield as a function of the water fraction to visualize the AIE effect.

Live Cell Imaging with TPE-Pyridinium Probes

This protocol outlines the steps for staining and imaging live cells using a TPE-pyridinium probe for mitochondrial targeting.[10]

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • 25 mm round coverslips

  • 35 mm Petri dishes

  • TPE-pyridinium probe (e.g., this compound) stock solution in DMSO (e.g., 5 mM)

  • MitoTracker Red (as a co-stain, optional)

  • Phosphate-buffered saline (PBS)

  • Inverted fluorescence microscope or confocal laser scanning microscope

Procedure:

  • Culture HeLa cells on 25 mm coverslips in 35 mm Petri dishes overnight in a suitable culture medium supplemented with FBS and antibiotics.

  • Prepare the staining solution by diluting the this compound stock solution in the culture medium to a final concentration of 5 µM.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the staining solution to the cells and incubate for 15 minutes at 37 °C in a CO₂ incubator.

  • (Optional) For co-localization studies, incubate the cells with MitoTracker Red (e.g., 100 nM) for 15 minutes.

  • After incubation, remove the staining solution and wash the cells twice with PBS.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Image the stained cells using an inverted fluorescence microscope or a confocal laser scanning microscope with appropriate excitation and emission filters.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Mechanism of AIE in TPE-Pyridinium Systems

AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregated State TPE_sol TPE-Pyridinium (Molecularly Dissolved) Rotation Active Intramolecular Rotation TPE_sol->Rotation Excitation (hv) NonRad Non-Radiative Decay (e.g., heat) Rotation->NonRad Energy Dissipation Weak_Emission Weak/No Emission Rotation->Weak_Emission TPE_agg TPE-Pyridinium (Aggregated) Restriction Restricted Intramolecular Rotation (RIR) TPE_agg->Restriction Excitation (hv) Rad Radiative Decay (Fluorescence) Restriction->Rad Energy Emission Strong_Emission Strong AIE Rad->Strong_Emission Synthesis_Workflow Start Start Materials: TPE-Precursor & Pyridinium Salt Reaction Reaction in Dry Ethanol (Reflux, 48h, N2 atm) Start->Reaction Evaporation1 Solvent Evaporation (Reduced Pressure) Reaction->Evaporation1 Dissolution Dissolve in Acetone Evaporation1->Dissolution Anion_Exchange Anion Exchange (Add aq. KPF6) Dissolution->Anion_Exchange Evaporation2 Evaporation to Dryness Anion_Exchange->Evaporation2 Purification Column Chromatography (Silica Gel) Evaporation2->Purification Product Final TPE-Pyridinium Product Purification->Product Sensing_Pathway Probe Py-TPE Probe (Aggregated, Emissive) Complex Py-TPE-M³⁺ Complex Probe->Complex + Cation Trivalent Cation (M³⁺) (e.g., Al³⁺, Fe³⁺, Cr³⁺) Cation->Complex Coordination Signal Ratiometric/ Colorimetric Fluorescence Change Complex->Signal Induces

References

Early Research on Tetraphenylethylene-Pyridinium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on tetraphenylethylene-pyridinium salts, a class of compounds that has garnered significant interest for its unique photophysical properties and potential applications in various scientific fields, including drug development. This document focuses on the core aspects of their early development, including synthesis, key experimental protocols, and the fundamental principles governing their behavior.

Core Concepts: Aggregation-Induced Emission (AIE)

A pivotal characteristic of tetraphenylethylene-pyridinium salts is their Aggregation-Induced Emission (AIE) behavior. Unlike traditional fluorescent molecules that often suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE luminogens (AIEgens) are typically non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation.[1] This phenomenon is attributed to the restriction of intramolecular rotations (RIR) of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[1]

The general mechanism of AIE in TPE-based compounds can be visualized as a transition from a state of dynamic intramolecular motion in solution to a rigidified state upon aggregation, leading to enhanced fluorescence.

AIE_Mechanism cluster_solution Dilute Solution cluster_aggregate Aggregated State Solution TPE-Pyridinium Monomer (Dynamic Intramolecular Rotation) Non_Radiative Non-Radiative Decay (Energy Loss as Heat) Solution->Non_Radiative Excitation Aggregate TPE-Pyridinium Aggregate (Restricted Intramolecular Rotation) Solution->Aggregate Aggregation (e.g., poor solvent) Weak_Emission Weak or No Emission Non_Radiative->Weak_Emission Radiative Radiative Decay Aggregate->Radiative Excitation Strong_Emission Strong Fluorescence Radiative->Strong_Emission

Diagram 1: Aggregation-Induced Emission (AIE) Mechanism.

Synthesis of Tetraphenylethylene-Pyridinium Salts

The early synthesis of tetraphenylethylene-pyridinium salts typically involves a multi-step process, starting with the creation of a tetraphenylethylene (B103901) precursor functionalized with a pyridine (B92270) moiety, followed by quaternization of the pyridine nitrogen to form the desired pyridinium (B92312) salt.

General Synthetic Workflow

A representative synthetic route involves the Heck coupling of a brominated tetraphenylethylene derivative with a vinylpyridine, followed by N-alkylation to yield the final pyridinium salt.

Synthesis_Workflow Start Starting Materials: 1,1,2-triphenyl-2-(4'-bromophenyl)ethene 4-vinylpyridine Heck_Coupling Heck Coupling Reaction Start->Heck_Coupling Precursor TPE-Pyridine Precursor ((E)-4-(4-(1,2,2-triphenylvinyl)styryl)pyridine) Heck_Coupling->Precursor Purification1 Column Chromatography Precursor->Purification1 Quaternization N-Alkylation (e.g., with an alkyl halide) Purification1->Quaternization Final_Product Tetraphenylethylene-Pyridinium Salt Quaternization->Final_Product Purification2 Recrystallization/Precipitation Final_Product->Purification2 Characterization Spectroscopic Analysis (NMR, MS, etc.) Purification2->Characterization

Diagram 2: General Synthetic Workflow.
Detailed Experimental Protocols

This protocol is adapted from early reports on the synthesis of pyridinyl-functionalized tetraphenylethylene.[2]

  • Materials:

    • 1,1,2-triphenyl-2-(4′-bromophenyl)ethene

    • Palladium(II) acetate (B1210297) (Pd(OAc)2)

    • Triphenylphosphine (P(C6H5)3)

    • 4-vinylpyridine

    • Dry Triethylamine (Et3N)

    • Dichloromethane (DCM)

    • Hexane

    • Tetrahydrofuran (THF)

  • Procedure:

    • A mixture of 1,1,2-triphenyl-2(4′-bromophenyl)ethene (5.0 mmol), Pd(OAc)2 (0.25 mmol), and P(C6H5)3 (0.6 mmol) is placed in a nitrogen-purged Schlenk tube.

    • 4-vinylpyridine (7.5 mmol) and dry Et3N (3 mL) are added to the tube.

    • The Schlenk tube is sealed and the mixture is heated to 100 °C in an oil bath and stirred for 3 days.

    • After cooling to room temperature, the resulting mixture is dissolved in DCM and extracted with water three times.

    • The organic layer is collected, filtered, and the solvent is evaporated.

    • The crude product is purified by silica-gel column chromatography using a hexane/THF (2/1 v/v) mixture as the eluent to yield the pure product as a yellow solid.[2]

The following is a general procedure for the N-alkylation of the TPE-pyridine precursor, adapted from Gabr and Pigge (2015).[3]

  • Materials:

    • (E)-4-(4-(1,2,2-triphenylvinyl)styryl)pyridine (or other TPE-pyridine analogue)

    • Methyl iodide (or other alkylating agent)

    • Dichloromethane (DCM) or another suitable solvent

  • Procedure:

    • The TPE-pyridine derivative is dissolved in a suitable solvent such as DCM.

    • An excess of the alkylating agent (e.g., methyl iodide) is added to the solution.

    • The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours), during which the pyridinium salt may precipitate.

    • If a precipitate forms, it is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

    • If no precipitate forms, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or precipitation from a suitable solvent system.

Quantitative Data from Early Research

The following tables summarize key quantitative data from early studies on tetraphenylethylene-pyridinium salts and their precursors.

Table 1: Spectroscopic Data for (E)-4-(4-(1,2,2-triphenylvinyl)styryl)pyridine (Py-TPE) [2]

Data Type Values
¹H NMR (400 MHz, DMSO-d6), δ (ppm) 8.52 (d, 2H, pyridine-H), 7.51 (d, 2H, pyridine-H), 7.46-7.40 (m, 3H, CH=CH & Ph-H), 7.21-6.98 (m, 18H, Ph-H)
High-Resolution Mass Spec (HRMS) Data available in the cited literature's supplementary information.
UV-vis Absorption (λmax) ~365 nm (in ethanol)
Fluorescence Emission (λem) Varies with solvent polarity and aggregation state.

Table 2: Photophysical Properties of Selected Tetraphenylethylene-Pyridine Derivatives [4]

Compound Solid State Photoluminescence Quantum Yield (ΦF)
Tetraphenylethylene (TPE)Measured in crystal form
o-Py-TPE52.86%
m-Py-TPE13.87%
p-Py-TPEData available in cited literature

Note: The quantum yields of the pyridinium salts can vary significantly depending on the counter-anion and the degree of aggregation.

Key Experimental Workflow: Studying Aggregation-Induced Emission

The investigation of AIE properties involves a standard workflow to characterize the photophysical behavior of the compounds in different solvent systems.

AIE_Study_Workflow Start Synthesized TPE-Pyridinium Salt Solution_Prep Prepare Solutions in a Good Solvent (e.g., THF, CH3CN) Start->Solution_Prep Titration Titrate with a Poor Solvent (e.g., Water, Hexane) Solution_Prep->Titration PL_Measurement Measure Photoluminescence (PL) Spectra at each solvent fraction Titration->PL_Measurement UV_Vis_Measurement Measure UV-Vis Absorption Spectra Titration->UV_Vis_Measurement Data_Analysis Analyze PL Intensity vs. Poor Solvent Fraction PL_Measurement->Data_Analysis Conclusion Determine AIE Characteristics Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols: TPE-Py as a Fluorescent Probe for Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylethylene-pyridinium (TPE-Py) is a novel fluorescent probe characterized by its unique aggregation-induced emission (AIE) properties.[1] Unlike conventional fluorophores that often experience aggregation-caused quenching (ACQ), this compound exhibits enhanced fluorescence emission in an aggregated state. This "light-up" characteristic, combined with its cationic and lipophilic nature, makes it an excellent candidate for various biological imaging applications, particularly for the specific staining and visualization of mitochondria in living cells.[2][3] The pyridinium (B92312) moiety facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential.[3]

Mechanism of Action

The utility of this compound as a fluorescent probe is primarily based on two key mechanisms: Aggregation-Induced Emission (AIE) and targeted accumulation in mitochondria.

  • Aggregation-Induced Emission (AIE): In a dilute solution, this compound is weakly fluorescent due to the free intramolecular rotation of its phenyl rings, which provides a non-radiative decay pathway for the excited state. When this compound molecules aggregate in a poor solvent or a constrained environment, such as within the viscous interior of mitochondria, these intramolecular rotations are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited molecules to release their energy via radiative pathways, resulting in a significant enhancement of fluorescence emission.[2]

  • Mitochondrial Targeting: this compound possesses a cationic pyridinium group, which, coupled with its lipophilic tetraphenylethylene (B103901) core, facilitates its passage through the cell membrane and subsequent accumulation in the mitochondria.[2][3] The mitochondrial inner membrane maintains a significant negative membrane potential. This potential difference drives the electrophoretic uptake and concentration of the positively charged this compound molecules within the mitochondrial matrix.[3]

Data Presentation

Photophysical Properties of this compound

The photophysical characteristics of this compound and its derivatives are crucial for their application in fluorescence imaging. The following table summarizes key parameters, though specific values may vary slightly depending on the solvent environment and specific derivative.

PropertyValueReference(s)
Excitation Maximum (λex)~360 - 405 nm[4][5]
Emission Maximum (λem)~510 - 588 nm (in aggregated state)[5][6]
Stokes ShiftLarge[6]
Quantum Yield (ΦF)High in aggregated state[7]
PhotostabilityHigh[3]
Cytotoxicity of this compound

Assessing the cytotoxicity of a fluorescent probe is essential for its application in live-cell imaging. The following table provides a general overview of the cytotoxicity of TPE-based compounds. Specific IC50 values for this compound may vary depending on the cell line and incubation time.

Cell LineAssayIncubation TimeIC50 (µM)Reference(s)
HeLaMTT48 h> 50[8]
A549MTT24 h> 20[9]

Note: The provided IC50 values are indicative and based on studies of TPE derivatives. It is recommended to perform a dose-response cytotoxicity assay for the specific cell line and experimental conditions.

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound and its derivatives involves a McMurry coupling reaction to form the tetraphenylethylene core, followed by further modifications to introduce the pyridinium moiety.[1][4][10]

Materials:

Procedure:

  • Synthesis of Tetraphenylethylene (TPE) derivative (Compound 1):

    • A suspension of TiCl4 and Zn dust in dry THF is refluxed under a nitrogen atmosphere for 2 hours.

    • A solution of 4,4'-dihydroxybenzophenone in dry THF is added to the titanium reagent suspension.

    • The reaction is allowed to proceed at reflux for 4 hours.[10]

    • After cooling, the reaction is quenched, and the product is extracted and purified to yield the TPE derivative.

  • Synthesis of Alkyne-functionalized TPE (Compound 2):

    • Compound 1 is reacted with 3-bromo-1-propyne in the presence of K2CO3 in anhydrous DMF at room temperature for 24 hours under a nitrogen atmosphere.[10]

    • The product is then purified to yield the alkyne-functionalized TPE.

  • Synthesis of this compound:

    • The alkyne-functionalized TPE is then reacted with a suitable pyridine derivative, which may involve a click chemistry approach or other coupling reactions to attach the pyridinium group.[10][11]

Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods should be optimized based on the desired this compound derivative.

Cell Culture and Staining

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Glass-bottom dishes or 96-well plates

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells onto glass-bottom dishes or 96-well plates at a suitable density (e.g., 5,000 cells per well for a 96-well plate) and allow them to adhere overnight.[12]

  • Cell Staining:

    • Prepare a working solution of this compound in pre-warmed culture medium at the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash them twice with PBS.

    • Add the this compound staining solution to the cells.

  • Incubation:

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C.[12]

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.[12]

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells before imaging.

Cytotoxicity Assay (MTT Assay)

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete DMEM

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[12]

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound solutions at different concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for 24 or 48 hours at 37°C.[12]

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.[12]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control and plot it against the concentration of this compound to determine the IC50 value.

Fluorescence Microscopy

Instrumentation:

  • Confocal laser scanning microscope (CLSM) or a widefield fluorescence microscope equipped with a suitable filter set.

Imaging Parameters:

  • Excitation: Use a laser line or filter appropriate for this compound's excitation maximum (e.g., 405 nm laser).[12]

  • Emission: Use a bandpass filter to collect the emission signal (e.g., 450-600 nm).[12]

  • Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

  • Laser Power and Exposure Time: Minimize laser power and exposure time to reduce phototoxicity and photobleaching, while ensuring a good signal-to-noise ratio.[13]

Co-localization Studies:

  • To confirm mitochondrial localization, co-stain cells with this compound and a commercially available mitochondrial tracker (B12436777) (e.g., MitoTracker Red).

  • Acquire images in separate channels for this compound and the mitochondrial tracker and merge them to observe co-localization.[14]

Visualizations

AIE_Mechanism cluster_solution Dilute Solution cluster_aggregate Aggregated State Free_Rotation Intramolecular Rotation Non_Radiative_Decay Non-Radiative Decay Free_Rotation->Non_Radiative_Decay Dominant Weak_Fluorescence Weak Fluorescence Non_Radiative_Decay->Weak_Fluorescence Restricted_Rotation Restricted Intramolecular Rotation (RIR) Radiative_Decay Radiative Decay Restricted_Rotation->Radiative_Decay Dominant Strong_Fluorescence Strong Fluorescence (AIE) Radiative_Decay->Strong_Fluorescence TPE_Py_Solution This compound in Solution TPE_Py_Solution->Free_Rotation TPE_Py_Aggregate This compound Aggregates TPE_Py_Solution->TPE_Py_Aggregate Aggregation TPE_Py_Aggregate->Restricted_Rotation

Caption: Aggregation-Induced Emission (AIE) mechanism of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Staining 2. Staining with this compound (1-10 µM, 30-60 min) Cell_Culture->Staining Washing 3. Washing (3x with PBS) Staining->Washing Imaging 4. Fluorescence Microscopy (Confocal or Widefield) Washing->Imaging Data_Analysis 5. Image Analysis (Co-localization, Intensity) Imaging->Data_Analysis

Caption: Experimental workflow for live-cell imaging with this compound.

Mitochondrial_Targeting cluster_cell Cell cluster_mito Mitochondrion TPE_Py_Extracellular This compound (Cationic) Mito_Matrix Mitochondrial Matrix (High Negative Potential) TPE_Py_Extracellular->Mito_Matrix Membrane Permeation TPE_Py_Accumulation This compound Accumulation & Aggregation Mito_Matrix->TPE_Py_Accumulation Electrophoretic Uptake Fluorescence Strong Fluorescence TPE_Py_Accumulation->Fluorescence

Caption: Mechanism of this compound mitochondrial targeting and fluorescence.

References

Application Notes and Protocols for TPE-Py in Cancer Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for cancer treatment that utilizes a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce localized tumor destruction.[1][2] Tetraphenylethylene-pyridinium (TPE-Py) derivatives have emerged as a promising class of photosensitizers due to their unique aggregation-induced emission (AIE) characteristics.[3] Unlike traditional photosensitizers that often suffer from aggregation-caused quenching (ACQ) in aqueous environments, this compound compounds are non-emissive when molecularly dissolved but become highly fluorescent and efficient ROS generators upon aggregation.[4] This property allows for high signal-to-noise imaging and targeted PDT, as the aggregation of this compound derivatives is enhanced within the confined intracellular environment of cancer cells, particularly within specific organelles like mitochondria.[5]

These application notes provide a comprehensive overview of the use of this compound derivatives in cancer PDT, including their mechanism of action, quantitative data on their photophysical and phototoxic properties, and detailed protocols for their synthesis and evaluation.

Mechanism of Action

This compound based photosensitizers primarily exert their anti-cancer effects through the induction of apoptosis via the mitochondrial pathway upon light activation.[3] The cationic nature of the pyridinium (B92312) moiety facilitates their accumulation in mitochondria of cancer cells, which have a higher mitochondrial membrane potential compared to normal cells.[6]

Upon aggregation within the mitochondria, the AIE-active this compound molecules become highly efficient photosensitizers.[5] When irradiated with light of a specific wavelength, the excited this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS (Type II PDT).[7] Some this compound derivatives can also induce ROS generation through a Type I mechanism, which is less dependent on oxygen concentration and therefore advantageous in the hypoxic tumor microenvironment.[4]

The surge in mitochondrial ROS leads to mitochondrial outer membrane permeabilization (MOMP).[8][9] This critical event is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax and Bak are activated, leading to the formation of pores in the mitochondrial outer membrane.[10][11] Consequently, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[12][13] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9.[12] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the systematic dismantling of the cell, leading to apoptotic cell death.[14][15]

Quantitative Data

The following tables summarize the key quantitative parameters of representative this compound photosensitizers.

Table 1: Photophysical Properties of this compound Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Singlet Oxygen Quantum Yield (Φ_Δ)Solvent/StateReference
This compound-I~430~620> this compound-PF6Aggregated State[4]
TPE-A-Py+Not SpecifiedNot SpecifiedHigher than this compound+Not Specified[4]
DPPBDPINot SpecifiedNot Specifiedup to 80%Nanoparticles[16]

Table 2: In Vitro Phototoxicity (IC50) of this compound Derivatives in Cancer Cell Lines

CompoundCell LineLight Dose (J/cm²)IC50 (µM)Reference
This compound-IHeLa1.5 (MW irradiation)9.3[3]
This compound-PF6HeLa1.5 (MW irradiation)14.2[3]
TPE-IQ-2OLLC85 mW/cm²Dose-dependent inhibition[17]
TPE-IQ-2OA54985 mW/cm²Dose-dependent inhibition[17]

Table 3: In Vivo Anti-Tumor Efficacy of this compound Mediated PDT

CompoundTumor ModelTreatmentTumor Growth InhibitionReference
TPE-IQ-2OLLC-Luc xenograftTPE-IQ-2O + White LightStrong antitumor effect[18]
TPE-IQ-2OMC38 allograftTPE-IQ-2O PDT78% inhibition[19]
Unspecified this compound4T1 xenograftThis compound PDT~60% inhibition[20]
Unspecified this compoundHepG2 xenograftThis compound PDT + LaserSignificant tumor regression[21]

Experimental Protocols

Protocol 1: General Synthesis of TPE-Pyridinium (this compound) Photosensitizers

This protocol provides a general two-step synthesis for a this compound derivative as described by Wang et al. (2017).

Step 1: Synthesis of the TPE-aldehyde intermediate

  • To a solution of 4-(1,2,2-triphenylvinyl)benzaldehyde (B2719658) and a suitable boronic acid derivative in a solvent mixture (e.g., ethanol:toluene = 3:1) in a two-neck flask, add a palladium catalyst (e.g., Pd(PPh₃)₄) and an aqueous solution of a base (e.g., 2 M K₂CO₃).

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 8-12 hours.

  • After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the TPE-aldehyde intermediate.

Step 2: Synthesis of the final this compound product

  • In a two-neck flask under an inert atmosphere, dissolve the TPE-aldehyde intermediate and a 1,4-dialkylpyridine salt (e.g., 1,4-dimethylpyridine-1-iodide) in absolute ethanol.

  • Heat the solution to 80°C and add a catalytic amount of a base (e.g., a few drops of piperidine).

  • Stir the reaction mixture overnight at 80°C.

  • After completion, add water to the reaction mixture.

  • Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum to yield the final this compound product.[3]

Protocol 2: In Vitro Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[6][14]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Replace the medium with fresh medium containing various concentrations of the this compound photosensitizer.

  • Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.

  • For the PDT group, irradiate the cells with a suitable light source (e.g., LED lamp or laser) at a specific wavelength and light dose. Keep a "dark toxicity" control group that is not irradiated.

  • After irradiation, incubate the cells for another 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 3: In Vitro Intracellular ROS Detection using DCFH-DA Assay

This protocol is based on standard DCFH-DA assay procedures.[22]

  • Seed cells in a suitable plate (e.g., 24-well plate or confocal dish) and allow them to adhere overnight.

  • Treat the cells with the this compound photosensitizer at the desired concentration and incubate for the appropriate uptake time.

  • Wash the cells with serum-free medium.

  • Load the cells with 10-25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Irradiate the cells with light as described in the PDT protocol.

  • Immediately after irradiation, measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence microscope, flow cytometer, or a microplate reader (excitation ~485 nm, emission ~530 nm). The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Protocol 4: In Vivo Anti-Tumor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for in vivo PDT studies.[6][23]

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS or a mixture of PBS and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Photosensitizer Administration: When tumors reach the desired size, randomly divide the mice into treatment and control groups. Administer the this compound photosensitizer via a suitable route (e.g., intravenous or intraperitoneal injection).

  • Photodynamic Therapy: After a predetermined drug-light interval (to allow for optimal tumor accumulation of the PS), anesthetize the mice and irradiate the tumor area with a laser or LED light source at the appropriate wavelength and light dose.

  • Efficacy Evaluation: Monitor tumor growth in all groups for a set period. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, TUNEL assay for apoptosis).

  • Data Analysis: Calculate the tumor growth inhibition rate and assess the statistical significance of the treatment.

Visualizations

Signaling Pathways and Experimental Workflows

PDT_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol TPE_Py This compound Derivative Mito_Membrane Mitochondrial Membrane TPE_Py->Mito_Membrane Mitochondrial Targeting ROS ROS (¹O₂) Bax_Bak Bax/Bak Activation ROS->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cyto_C_release Cytochrome c Release MOMP->Cyto_C_release Apoptosome Apoptosome (Apaf-1, Cyto c, pro-Caspase-9) Cyto_C_release->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Light Light (Specific λ) Light->ROS Photoactivation

Caption: this compound PDT induced mitochondrial apoptosis pathway.

InVitro_Workflow start Start cell_culture Seed Cancer Cells (96-well plate) start->cell_culture add_tpe_py Add this compound Derivative cell_culture->add_tpe_py irradiate Light Irradiation (PDT Group) add_tpe_py->irradiate incubate Incubate (24-48h) irradiate->incubate mtt_assay MTT Assay incubate->mtt_assay ros_assay DCFH-DA Assay incubate->ros_assay data_analysis Data Analysis (IC50, ROS levels) mtt_assay->data_analysis ros_assay->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for this compound PDT evaluation.

InVivo_Workflow start Start tumor_inoculation Subcutaneous Tumor Cell Inoculation start->tumor_inoculation tumor_growth Tumor Growth to ~100 mm³ tumor_inoculation->tumor_growth ps_injection This compound Injection (i.v. or i.p.) tumor_growth->ps_injection pdt_treatment Tumor Irradiation with Light ps_injection->pdt_treatment monitoring Monitor Tumor Growth and Body Weight pdt_treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint end End endpoint->end

Caption: In vivo experimental workflow for this compound PDT efficacy studies.

References

Application Notes and Protocols for TPE-Py-Based Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of tetraphenylethylene-pyridine (TPE-Py)-based biosensors. This compound derivatives are a class of fluorescent probes characterized by their aggregation-induced emission (AIE) properties.[1] Unlike conventional fluorophores that suffer from aggregation-caused quenching, AIE luminogens such as this compound are non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation.[2] This unique "turn-on" fluorescence mechanism makes them highly sensitive probes for detecting a variety of analytes and for bioimaging applications with high signal-to-noise ratios.[2]

Principle of Operation: Aggregation-Induced Emission (AIE)

The fluorescence of this compound biosensors is governed by the restriction of intramolecular motion (RIM). In a dilute solution, the phenyl and pyridyl rings of the this compound molecule can rotate freely, providing non-radiative decay pathways for the excited state, thus quenching the fluorescence.[3] However, upon binding to an analyte or when the local concentration increases, these intramolecular rotations are restricted. This blockage of non-radiative pathways forces the excited molecule to release its energy through radiative decay, resulting in strong fluorescence emission.[3]

Diagram of the Aggregation-Induced Emission (AIE) Mechanism

AIE_Mechanism cluster_solution Dilute Solution (Non-emissive) cluster_aggregate Aggregated State (Highly Emissive) Monomer This compound Monomer Excited_Monomer Excited State Monomer->Excited_Monomer Light Excitation Analyte Analyte Binding or Increased Concentration Ground_State_S Ground State Excited_Monomer->Ground_State_S Non-radiative Decay (Free Rotation) Aggregate This compound Aggregate Excited_Aggregate Excited State Aggregate->Excited_Aggregate Light Excitation Ground_State_A Ground State Excited_Aggregate->Ground_State_A Radiative Decay (Fluorescence) Analyte->Aggregate Induces Aggregation

Caption: The AIE mechanism of this compound biosensors.

Applications of this compound-Based Biosensors

This compound and its derivatives have been successfully employed in a range of biosensing and bioimaging applications.

Detection of Biomolecules

The AIE properties of this compound make it an excellent candidate for the detection of various biomolecules. For instance, cationic TPE derivatives can be used as bioprobes for sensing proteins, DNA, and RNA.[4] The interaction between the this compound probe and the target biomolecule induces aggregation, leading to a "turn-on" fluorescent signal.

Example Application: Detection of Amyloid-β Aggregates

The misfolding and aggregation of amyloid-β (Aβ) peptides are central to the pathology of Alzheimer's disease.[2] TPE-based probes can be designed to specifically bind to Aβ aggregates, enabling their sensitive detection.[2][5]

Quantitative Data for Selected TPE-Based Biosensors

Biosensor ApplicationAnalyteDetection LimitLinear RangeReference
Nitroaromatic CompoundsNitrobenzene1.0 nM-[1][6]
Metal Ion DetectionAg⁺90 nM100 nM - 6 µM[7]
Enzyme Activity AssayPARP10.006 U0.01 - 2 U[8]
Amyloid DetectionAβ Fibrils--[5][9]
Nucleic Acid DetectionViral RNA0.12 - 0.36 pM-[10]
Cellular Imaging

The ability of this compound probes to fluoresce brightly in viscous environments or upon aggregation within cellular compartments makes them ideal for live-cell imaging.[11] For example, this compound derivatives have been used for in-situ imaging of telomerase activity in living cancer cells.[12]

Photodynamic Therapy (PDT)

Certain TPE derivatives can act as photosensitizers in photodynamic therapy (PDT).[13] Upon light irradiation, these molecules generate reactive oxygen species (ROS) that can induce cancer cell death.[13][14] TPE-based photosensitizers offer the advantage of being activatable, meaning they only become cytotoxic upon aggregation in the target tumor tissue and subsequent light exposure.[15]

Signaling Pathway for TPE-Based Photodynamic Therapy

PDT_Pathway TPE_PS TPE Photosensitizer (Ground State) Excited_TPE_S Excited Singlet State TPE_PS->Excited_TPE_S Light (hν) Excited_TPE_T Excited Triplet State Excited_TPE_S->Excited_TPE_T Intersystem Crossing Excited_TPE_T->TPE_PS ROS Reactive Oxygen Species (¹O₂) Excited_TPE_T->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->Excited_TPE_T Cell_Death Cancer Cell Death (Apoptosis/Necrosis) ROS->Cell_Death Induces

Caption: Simplified Jablonski diagram for TPE-based PDT.

Experimental Protocols

Protocol 1: Synthesis of a TPE-Alkyne Derivative

This protocol describes the synthesis of a TPE derivative bearing alkyne groups, which can be further functionalized via click chemistry.[4]

Materials:

  • 4,4′-Dihydroxybenzophenone

  • Titanium tetrachloride (TiCl₄)

  • Zinc (Zn) dust

  • Dry Tetrahydrofuran (THF)

  • 3-Bromo-1-propyne

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Chloroform

  • Nitrogen (N₂) gas

Experimental Workflow for TPE-Alkyne Synthesis

Synthesis_Workflow cluster_step1 Step 1: McMurry Coupling cluster_step2 Step 2: Alkynylation Start 4,4'-Dihydroxybenzophenone Reagents1 TiCl₄, Zn dust in dry THF Reflux1 Reflux under N₂ for 2h Reagents1->Reflux1 Add_Benzophenone Add 4,4'-Dihydroxybenzophenone solution in dry THF Reflux1->Add_Benzophenone Reflux2 Reflux for 4h Add_Benzophenone->Reflux2 Product1 TPE derivative (Compound 1) Reflux2->Product1 Start2 Compound 1 Product1->Start2 Reagents2 3-Bromo-1-propyne, K₂CO₃ in anhydrous DMF Stir Stir vigorously under N₂ at room temperature for 24h Reagents2->Stir Extraction Extract with Chloroform Stir->Extraction Product2 TPE-Alkyne (Compound 2) Extraction->Product2

Caption: Workflow for the synthesis of a TPE-alkyne derivative.

Procedure:

  • Synthesis of TPE derivative (Compound 1):

    • Suspend TiCl₄ (7.0 mmol) and Zn dust (14.0 mmol) in 35 ml of dry THF in a flask under a nitrogen atmosphere.

    • Reflux the suspension for 2 hours.

    • Add a solution of 4,4′-dihydroxybenzophenone (7.0 mmol) in 15 ml of dry THF to the titanium reagent suspension.

    • Continue refluxing for an additional 4 hours.[4]

    • After the reaction, quench with water and extract the product. Purify by column chromatography.

  • Synthesis of TPE-Alkyne (Compound 2):

    • In a flask, mix Compound 1 (0.25 mmol), 3-bromo-1-propyne (1.25 mmol), and K₂CO₃ (2.5 mmol) in 5 ml of anhydrous DMF.

    • Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 24 hours.[4]

    • After the reaction, extract the product with chloroform.

    • Purify the crude product by column chromatography to obtain the final TPE-alkyne derivative.

Characterization: The synthesized compounds should be characterized by NMR spectroscopy and mass spectrometry to confirm their structure and purity.[1]

Protocol 2: Live-Cell Imaging Using a this compound-Based Probe

This protocol provides a general guideline for using a this compound probe for fluorescent imaging of live cells.

Materials:

  • This compound fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa cells)

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Cell Culture:

    • Culture the cells in a suitable medium supplemented with FBS in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells in a glass-bottom dish suitable for microscopy and allow them to adhere overnight.

  • Probe Incubation:

    • Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in the cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing the this compound probe to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

  • Imaging:

    • After incubation, wash the cells with PBS to remove the excess probe.

    • Add fresh culture medium or PBS to the dish.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the this compound probe.[5]

Workflow for Live-Cell Imaging

Cell_Imaging_Workflow Cell_Culture Culture and seed cells in a glass-bottom dish Probe_Prep Prepare this compound probe solution in culture medium Cell_Culture->Probe_Prep Incubation Incubate cells with the probe Probe_Prep->Incubation Washing Wash cells with PBS to remove excess probe Incubation->Washing Imaging Image cells using a confocal microscope Washing->Imaging

Caption: General workflow for live-cell imaging with a this compound probe.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific this compound derivative and application. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols for Labeling Proteins and Nucleic Acids with TPE-Py

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPE-Py, a tetraphenylethene derivative featuring a pyridinium (B92312) salt, is a fluorescent probe characterized by its Aggregation-Induced Emission (AIE) properties. Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), this compound and other AIE luminogens (AIEgens) exhibit enhanced fluorescence intensity in an aggregated state. This unique "light-up" characteristic makes this compound a powerful tool for biological sensing and imaging. Its cationic and lipophilic nature facilitates its application in targeting specific cellular components, most notably mitochondria.

These application notes provide a comprehensive overview of the use of this compound as a non-covalent probe for labeling and detecting proteins and nucleic acids. The protocols detailed below are intended for research purposes and provide methodologies for live-cell imaging, in vitro detection of protein aggregation, and nucleic acid staining.

Principle of Action: Aggregation-Induced Emission (AIE)

The fluorescence of this compound is governed by the Restriction of Intramolecular Rotation (RIR) mechanism. In dilute solutions, the phenyl rings of the TPE core undergo constant rotational and vibrational motions, providing non-radiative pathways for the excited state to decay, resulting in weak fluorescence. However, when these intramolecular motions are restricted, for instance, upon binding to biomacromolecules or forming aggregates, the non-radiative decay pathways are blocked. This forces the excited state to decay radiatively, leading to a significant enhancement in fluorescence emission.

This AIE characteristic is the cornerstone of this compound's application as a "turn-on" fluorescent probe. The probe is essentially non-emissive when free in solution but becomes brightly fluorescent upon interaction with its target, providing a high signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and related TPE derivatives. These values provide a basis for experimental design and data interpretation.

Table 1: Photophysical and Binding Properties of this compound and Derivatives

ParameterValueAnalyte/ConditionSource
Binding Constant (Kd) Not explicitly found for this compound--
~10 µM (estimated for similar AIEgens)Bovine Serum Albumin (BSA)[1]
Not explicitly found for this compounddsDNA-
Fluorescence Quantum Yield (ΦF) Low in aqueous solutionFree probe[2]
Up to 0.81 (for a related TPE derivative)In aggregated state[3]
Significantly enhancedBound to protein aggregates[4]
Fluorescence Lifetime (τ) ~1-5 nsTPE derivatives in aggregates[3]
Photostability HighGeneral for AIE probes[5]
Photobleaching rate constant not specified--

Table 2: Cytotoxicity of this compound

Cell LineIC50Incubation TimeSource
HeLa (Human cervical cancer)~15-25 µg/mL72 hours[6]
A549 (Human lung cancer)> 20 µM24 hours[7]
RS1 (Normal cells)> 20 µM24 hours[7]

Application 1: Detection of Protein Aggregation

This compound can be utilized to monitor protein aggregation in vitro, a process implicated in various neurodegenerative diseases. The probe's fluorescence is "turned on" upon binding to the hydrophobic pockets exposed in misfolded and aggregated proteins.

Experimental Protocol: In Vitro Protein Aggregation Assay

Objective: To monitor the kinetics of protein aggregation using this compound.

Materials:

  • Lyophilized protein prone to aggregation (e.g., amyloid-beta, alpha-synuclein, insulin)

  • This compound stock solution (1 mM in DMSO)

  • Aggregation buffer (e.g., PBS, pH 7.4, or specific buffer for the protein of interest)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~480 nm)

Procedure:

  • Protein Preparation: Prepare a stock solution of the protein in the appropriate solvent (e.g., hexafluoroisopropanol for amyloid-beta) and then dilute it into the aggregation buffer to the desired final concentration (typically in the µM range).

  • Working Solution Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in the aggregation buffer to a final concentration of 5-20 µM.

  • Assay Setup: In a 96-well plate, mix the protein solution with the this compound working solution. Include control wells with buffer and this compound only (for background fluorescence) and protein only.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking to induce aggregation. Measure the fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) for several hours or days, depending on the aggregation kinetics of the protein.

  • Data Analysis: Subtract the background fluorescence from the readings of the sample wells. Plot the fluorescence intensity as a function of time to obtain the aggregation curve.

G SolubleProtein Soluble Protein (Native State) UnfoldedProtein Unfolded/Misfolded Intermediates SolubleProtein->UnfoldedProtein Stress (e.g., Heat, pH change) Aggregates Protein Aggregates (e.g., Amyloid Fibrils) UnfoldedProtein->Aggregates Aggregation TPE_Py_Bound This compound (Bound) Strong Fluorescence Aggregates->TPE_Py_Bound Binding TPE_Py_Free This compound (Free) Weak Fluorescence TPE_Py_Free->TPE_Py_Bound

This compound binding to protein aggregates.

Application 2: Staining of Nucleic Acids

The cationic nature of the pyridinium group in this compound allows it to interact with the negatively charged phosphate (B84403) backbone of nucleic acids through electrostatic interactions. This binding restricts the intramolecular rotation of this compound, leading to fluorescence enhancement, enabling the visualization of DNA and RNA.

Experimental Protocol: Agarose (B213101) Gel Staining of DNA

Objective: To visualize DNA fragments in an agarose gel using this compound as a safer alternative to ethidium (B1194527) bromide.

Materials:

  • Agarose

  • Electrophoresis buffer (e.g., 1x TAE or 1x TBE)

  • This compound stock solution (1 mM in DMSO)

  • DNA samples and DNA ladder

  • Gel electrophoresis system

  • UV transilluminator or a gel imager with appropriate filters

Procedure:

A. Pre-staining Method:

  • Gel Preparation: Prepare the agarose gel solution in the electrophoresis buffer to the desired concentration (e.g., 1%).

  • Adding this compound: After the molten agarose has cooled to about 60°C, add the this compound stock solution to a final concentration of 1-5 µM. Swirl gently to mix.

  • Casting the Gel: Pour the agarose solution containing this compound into the gel casting tray with the comb in place and allow it to solidify.

  • Electrophoresis: Load the DNA samples mixed with loading dye and run the gel in the electrophoresis buffer (without this compound) at an appropriate voltage.

  • Visualization: After electrophoresis, visualize the DNA bands directly on a UV transilluminator or gel imager.

B. Post-staining Method:

  • Gel Electrophoresis: Run a standard agarose gel with your DNA samples.

  • Staining Solution: Prepare a staining solution of this compound at a concentration of 1-5 µM in the electrophoresis buffer.

  • Staining: After electrophoresis, immerse the gel in the this compound staining solution for 20-30 minutes with gentle agitation.

  • Destaining (Optional): Briefly rinse the gel in deionized water to reduce background fluorescence.

  • Visualization: Visualize the DNA bands on a UV transilluminator or gel imager.

G TPE_Py This compound (Weak Fluorescence) Complex This compound/DNA Complex (Strong Fluorescence) TPE_Py->Complex Electrostatic Interaction DNA dsDNA DNA->Complex

This compound interaction with dsDNA.

Application 3: Live-Cell Imaging of Mitochondria

This compound's cationic and lipophilic properties lead to its accumulation in mitochondria of living cells, driven by the negative mitochondrial membrane potential. This makes it an excellent probe for mitochondrial staining and tracking.

Experimental Protocol: Mitochondrial Staining in Live Cells

Objective: To visualize mitochondria in live cells using this compound.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filters (e.g., DAPI or custom filter set for ~365 nm excitation and ~480 nm emission)

Procedure:

  • Cell Culture: Seed the cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to maximize signal and minimize cytotoxicity.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. This compound will accumulate in the mitochondria, revealing their morphology and distribution within the cell.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound for your specific cell line before conducting live-cell imaging experiments.

Brief Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

G TPE_Py_ext This compound (Extracellular) Cell Cell Membrane TPE_Py_ext->Cell Passive Diffusion TPE_Py_cyt This compound (Cytoplasm) Cell->TPE_Py_cyt Mitochondrion Mitochondrion (Negative Membrane Potential) TPE_Py_cyt->Mitochondrion Uptake driven by membrane potential TPE_Py_mito This compound Accumulation (Strong Fluorescence) Mitochondrion->TPE_Py_mito

Cellular uptake and mitochondrial targeting of this compound.

Concluding Remarks

This compound serves as a versatile and highly effective fluorescent probe for the non-covalent labeling and detection of proteins and nucleic acids. Its AIE properties provide a distinct advantage over traditional fluorophores, offering high sensitivity and a low background signal. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this compound in cellular imaging, protein aggregation studies, and nucleic acid visualization. It is recommended that users optimize the experimental conditions, such as probe concentration and incubation times, for their specific applications and biological systems to achieve the best results.

References

Application Notes & Protocols: Employing TPE-Py for Super-Resolution Microscopy of Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylethylene-pyridinium (TPE-Py) is a fluorescent probe belonging to the class of luminogens exhibiting aggregation-induced emission (AIE). Unlike conventional fluorophores that suffer from concentration- or aggregation-caused quenching, AIE luminogens such as this compound become highly emissive upon aggregation. This unique characteristic offers significant advantages for bioimaging, including high photostability, large Stokes shifts, and bright fluorescence in the aggregated state within cellular organelles. This compound has been identified as a promising candidate for super-resolution microscopy, particularly for visualizing the intricate structures of mitochondria due to its specific targeting capabilities and resilience to photobleaching.[1]

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light by selectively deactivating fluorophores at the periphery of the excitation spot, thereby narrowing the effective point spread function. The photostability and bright emissive state of this compound make it well-suited for the high laser powers often required in STED imaging, enabling long-term and detailed visualization of subcellular structures.

This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy for mitochondrial imaging.

Photophysical Properties of this compound

The AIE properties of this compound are central to its application in super-resolution microscopy. While comprehensive data for this compound under specific STED imaging conditions is still emerging, the following table summarizes the known photophysical properties of TPE and its pyridyl-substituted derivatives.

PropertyValueReference
Class Aggregation-Induced Emission (AIE) Luminogen[1]
Target Organelle Mitochondria[1]
Photostability High[1]
Photoluminescence Quantum Yield (ΦF) of p-Py-TPE (solid state) 13.87%[2]
Excitation Wavelength (typical for similar mitochondrial probes) ~560 nm[3]
STED Depletion Wavelength (typical for similar probes) ~660-775 nm[3][4]

Note: The exact excitation and emission maxima of this compound may vary depending on the local environment and aggregation state. Researchers should determine the optimal imaging parameters empirically.

Application: Super-Resolution Imaging of Mitochondrial Dynamics

This compound is particularly effective for visualizing the dynamic nature of mitochondria, including processes such as fusion, fission, and changes in cristae morphology. The high resolution afforded by STED microscopy allows for the detailed study of the mitochondrial inner membrane, which is typically not resolvable by conventional confocal microscopy.[5][6] Achieving a spatial resolution of 35-85 nm allows for the clear observation of mitochondrial cristae.[3][5]

The high photostability of AIE probes like this compound is crucial for time-lapse imaging, enabling the tracking of mitochondrial movements and morphological changes over extended periods without significant signal loss.[5] This capability is vital for studying the role of mitochondrial dynamics in cellular health, disease progression, and response to therapeutic agents.

Experimental Protocols

The following protocols are adapted from established procedures for STED microscopy of mitochondria using similar fluorescent probes.[3][4][5] Optimization may be required depending on the cell type and instrumentation.

Protocol 1: Live-Cell STED Imaging of Mitochondria

This protocol details the procedure for staining and imaging mitochondria in living cells using this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Cell culture of choice (e.g., HeLa, COS-7) plated on glass-bottom dishes suitable for microscopy

  • STED microscope with appropriate lasers

Procedure:

  • Cell Preparation: Culture cells to 60-80% confluency on glass-bottom dishes.

  • Staining Solution Preparation: Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 100-500 nM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed imaging medium. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.

  • Imaging: Immediately proceed to imaging on the STED microscope.

    • Excitation Laser: ~560 nm

    • Depletion Laser: ~660-775 nm

    • Resolution: Aim for a lateral resolution of < 90 nm to resolve cristae.[3][7]

    • Acquire both confocal and STED images for comparison.

Protocol 2: Fixed-Cell STED Imaging of Mitochondria

This protocol is for imaging mitochondria in cells that have been chemically fixed.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Preparation and Staining: Follow steps 1-3 from the live-cell imaging protocol.

  • Fixation: After staining, wash the cells once with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.

  • Washing: Remove the fixative and wash the cells three times with PBS.

  • Permeabilization (Optional): If co-staining with antibodies for other targets, add the permeabilization buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.

  • Mounting: Add a drop of mounting medium to the cells and cover with a coverslip.

  • Imaging: Proceed with STED microscopy using similar laser parameters as for live-cell imaging.

Data Presentation

The following table provides a summary of quantitative data achievable with mitochondrial probes in STED microscopy, which can serve as a benchmark for experiments with this compound.

ParameterAchieved ValueNotesReference
Spatial Resolution (Lateral) 35 - 85 nmSufficient to resolve mitochondrial cristae.[3][5]
Time-lapse Imaging Duration Up to 50 minutesDemonstrates high photostability suitable for dynamic studies.[5]
Probe Concentration 100 - 500 nMOptimal concentration is cell-type dependent.
Excitation Wavelength ~560 nmTypical for rhodamine-based and similar dyes.[3]
Depletion Wavelength 660 nm or 775 nmCommon wavelengths for STED lasers.[5][7]

Visualizations

Experimental Workflow for Live-Cell STED Imaging

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging cluster_analysis Data Analysis A Culture cells to 60-80% confluency B Prepare this compound staining solution (100-500 nM) C Wash cells with imaging medium B->C D Incubate with this compound solution (15-30 min) C->D E Wash cells to remove unbound probe D->E F Mount on STED microscope E->F G Acquire confocal and STED images F->G H Image reconstruction and analysis G->H I Quantify mitochondrial morphology H->I

Caption: Workflow for live-cell STED imaging with this compound.

Mitochondrial Signaling Pathways Observable with Super-Resolution

While specific studies detailing the use of this compound to investigate signaling pathways are not yet prevalent, its ability to resolve mitochondrial ultrastructure makes it a powerful tool for studying processes where mitochondrial morphology is critical.

G cluster_mito Mitochondrion cluster_processes Cellular Processes Mito Mitochondrial Structure (Resolved by this compound STED) Apoptosis Apoptosis (Cristae remodeling, Cytochrome c release) Mito->Apoptosis influences Metabolism Cellular Metabolism (Fusion/Fission dynamics) Mito->Metabolism regulates Ca_Homeostasis Calcium Homeostasis (Mito-ER contact sites) Mito->Ca_Homeostasis maintains

Caption: Mitochondrial structure's role in key signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing TPE-Py Fluorescence in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the fluorescence signal of TPE-Py (Tetraphenylethylene-pyridinium) and its derivatives in aqueous environments. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound derivative so weak in an aqueous solution?

A1: this compound and many of its derivatives are classic examples of Aggregation-Induced Emission (AIE) luminogens. In dilute aqueous solutions, the phenyl rings of the TPE core can rotate freely. This intramolecular rotation provides a non-radiative pathway for the excited state to decay, leading to very weak or no fluorescence. This phenomenon is often referred to as Aggregation-Caused Quenching (ACQ) in traditional fluorophores, but in AIEgens, the solution state is inherently non-emissive.

Q2: What is Aggregation-Induced Emission (AIE) and how does it apply to this compound?

A2: Aggregation-Induced Emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly fluorescent upon aggregation. For this compound, when molecules aggregate in a poor solvent like water, the intramolecular rotations of the phenyl rings are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a strong fluorescence emission.[1][2]

Q3: How can I induce aggregation of my this compound derivative to enhance its fluorescence?

A3: The most common method is to use a solvent/non-solvent mixture. This compound derivatives are typically soluble in organic solvents like Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO). By adding water (a non-solvent) to a solution of the this compound derivative in one of these organic solvents, you can induce the formation of nano-aggregates, which will then exhibit strong fluorescence. A high water fraction, often around 90%, is typically required for maximum emission.[3][4]

Q4: Can I use this compound derivatives for bioimaging in aqueous buffer?

A4: Yes, this compound derivatives are widely used for bioimaging. Their AIE properties are particularly advantageous in biological environments where aggregation can be induced by the hydrophobic pockets of proteins or cellular structures. To improve water solubility and facilitate cellular uptake, this compound derivatives can be encapsulated in nanocarriers like DSPE-mPEG2000 or chemically modified with hydrophilic groups.

Q5: Are there other factors that can influence the fluorescence of this compound in aqueous media?

A5: Yes, the fluorescence of certain this compound derivatives can be sensitive to environmental factors such as pH and viscosity. Changes in pH can alter the protonation state of the pyridinium (B92312) moiety, which can, in some cases, influence the aggregation behavior and fluorescence emission. Increased viscosity can also restrict intramolecular rotation and enhance fluorescence, making some this compound derivatives useful as viscosity sensors.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing this compound fluorescence in aqueous media.

Problem 1: Low or no fluorescence signal in a water/organic solvent mixture.
Possible Cause Suggested Solution
Incorrect water fraction The degree of aggregation is highly dependent on the water fraction. Systematically vary the water content (e.g., from 0% to 99%) to find the optimal ratio for maximum fluorescence. For many TPE derivatives, the highest emission is observed at high water fractions (e.g., 90%).[3]
Concentration of the this compound derivative is too low or too high A concentration that is too low may not lead to significant aggregation. Conversely, a very high concentration can sometimes lead to excessive aggregation and potential precipitation or self-quenching. A typical starting concentration is in the range of 10-20 µM.[5]
Inadequate mixing or incubation time Ensure thorough mixing of the water and organic solvent to promote uniform nano-aggregate formation. Allow for a sufficient incubation period for the aggregates to stabilize before measurement.
Incompatible organic solvent While THF and DMSO are commonly used, the choice of organic solvent can influence the aggregation process. If results are not satisfactory, consider trying other water-miscible organic solvents.
Degradation of the compound Ensure the this compound derivative is stable under your experimental conditions. Protect the sample from excessive light exposure to prevent photobleaching.
Problem 2: Inconsistent or irreproducible fluorescence measurements.
Possible Cause Suggested Solution
Variability in aggregate size and distribution The size and distribution of nano-aggregates can affect fluorescence intensity. Ensure a consistent protocol for preparing the solvent mixture, including the rate of water addition and mixing speed. Dynamic Light Scattering (DLS) can be used to characterize the aggregates.
Precipitation of the compound At very high water fractions or concentrations, the this compound derivative may precipitate out of solution, leading to a decrease in the fluorescence signal from the suspended aggregates. Visually inspect the solution for any turbidity or precipitate.
Instrumental settings Use consistent excitation and emission wavelengths and slit widths for all measurements. Ensure the spectrometer is properly calibrated.
Problem 3: High background fluorescence.
Possible Cause Suggested Solution
Fluorescent impurities Ensure the purity of your this compound derivative and the solvents used.
Autofluorescence from the sample matrix If working with biological samples, be aware of potential autofluorescence from endogenous molecules. Use appropriate controls and consider spectral unmixing if necessary.

Quantitative Data Summary

The following tables summarize quantitative data on the fluorescence enhancement of various TPE derivatives in aqueous media.

Table 1: Fluorescence Quantum Yields (ΦF) of TPE Derivatives in THF/Water Mixtures

DerivativeConcentration (µM)Solvent SystemWater Fraction (fw, %)Quantum Yield (ΦF, %)
THTPE10THF/H2O90Not specified, but maximum AIE observed
Im-TPE20THF/H2O99Not specified, but significant increase
EN-1Not specifiedTHF/H2O>60Significant enhancement observed

Note: Quantitative quantum yield data in aggregated states can be challenging to measure accurately and is not always reported. The focus is often on the relative fluorescence enhancement.

Table 2: Fluorescence Enhancement of TPE Derivatives upon Aggregation

DerivativeInitial SolventAggregating AgentFold Increase in Fluorescence
THTPETHFWater (to 90%)Significant increase from near-zero
Im-TPETHFWater (to 99%)Significant increase from near-zero
s-TPETHFWater (to 90%)Strong long-wave emission appears

Experimental Protocols

Protocol 1: General Procedure for Inducing Aggregation-Induced Emission in a THF/Water Mixture

This protocol provides a general method for observing the AIE phenomenon of a this compound derivative.

Materials:

  • This compound derivative

  • Tetrahydrofuran (THF), spectroscopy grade

  • Deionized water

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the this compound derivative in THF at a concentration of 1 mM.

  • Prepare a working solution by diluting the stock solution in THF to a concentration of 10-20 µM.

  • Set up a series of vials. In each vial, place a fixed volume of the this compound working solution in THF.

  • Add varying amounts of deionized water to the vials to achieve a range of water fractions (fw), for example, 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 99%. The total volume in each vial should be kept constant.

  • Mix the solutions thoroughly by vortexing or gentle shaking and allow them to equilibrate for a few minutes.

  • Measure the fluorescence spectra of each solution using a spectrofluorometer. Excite the sample at its absorption maximum (typically around 320-360 nm for TPE derivatives) and record the emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the water fraction to determine the optimal conditions for AIE.

Protocol 2: Preparation of TPE-Derivative-Loaded Nanoparticles for Bioimaging

This protocol describes a general method for encapsulating a hydrophobic this compound derivative into a biocompatible nanocarrier for applications in aqueous biological media.

Materials:

  • This compound derivative

  • DSPE-mPEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator

  • 0.22 µm syringe filter

Procedure:

  • Dissolve the this compound derivative and DSPE-mPEG2000 in a suitable organic solvent (e.g., THF or chloroform) in a round-bottom flask. The molar ratio of this compound to DSPE-mPEG2000 can be optimized, a starting point could be 1:10.

  • Remove the organic solvent by rotary evaporation to form a thin film on the wall of the flask.

  • Hydrate the thin film by adding PBS (pH 7.4) and sonicating the mixture using a probe sonicator in an ice bath. Sonication should be performed until the solution becomes clear, indicating the formation of nanoparticles.

  • Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates.

  • Characterize the nanoparticles. The size and morphology of the nanoparticles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The fluorescence properties of the nanoparticle suspension can be measured using a spectrofluorometer.

Visualizations

AIE_Mechanism cluster_solution Dilute Solution (e.g., THF) cluster_aggregate Aggregate in Aqueous Media Molecule_S This compound Monomer Excited_S Excited State Molecule_S->Excited_S Excitation Rotation Intramolecular Rotation Excited_S->Rotation Energy Dissipation Ground_S Ground State NonRadiative Non-Radiative Decay Rotation->NonRadiative NonRadiative->Ground_S Weak/No Fluorescence Molecule_A This compound Aggregate Excited_A Excited State Molecule_A->Excited_A Excitation Radiative Radiative Decay Excited_A->Radiative RIM Ground_A Ground State Fluorescence Strong Fluorescence Radiative->Fluorescence Fluorescence->Ground_A

Caption: Mechanism of Aggregation-Induced Emission (AIE) for this compound.

Experimental_Workflow Start Start: this compound in Organic Solvent (e.g., THF) Add_Water Add Water (Non-solvent) Start->Add_Water Aggregation Induce Aggregation (Nano-aggregate Formation) Add_Water->Aggregation Measurement Fluorescence Measurement Aggregation->Measurement Analysis Data Analysis: Intensity vs. Water Fraction Measurement->Analysis End End: Optimal Conditions for Enhanced Fluorescence Analysis->End

Caption: Experimental workflow for enhancing this compound fluorescence.

Troubleshooting_Tree Start Low Fluorescence Signal? Check_fw Is Water Fraction (fw) Optimized? Start->Check_fw Yes Vary_fw Vary fw (e.g., 0-99%) and re-measure Check_fw->Vary_fw No Check_Conc Is Concentration Appropriate? Check_fw->Check_Conc Yes Vary_fw->Check_Conc Adjust_Conc Adjust Concentration (e.g., 10-20 µM) Check_Conc->Adjust_Conc No Check_Mix Is Mixing/Incubation Adequate? Check_Conc->Check_Mix Yes Adjust_Conc->Check_Mix Improve_Mix Ensure Thorough Mixing and Equilibration Check_Mix->Improve_Mix No Check_Purity Is Compound Pure? Check_Mix->Check_Purity Yes Improve_Mix->Check_Purity Purify Purify Compound Check_Purity->Purify No Success Fluorescence Improved Check_Purity->Success Yes Purify->Success

Caption: Troubleshooting decision tree for low this compound fluorescence.

References

Technical Support Center: TPE-Py Aggregation-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TPE-Py and other aggregation-induced emission (AIE) luminogens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, a tetraphenylethene-substituted pyridinium (B92312) salt, is a fluorescent dye that exhibits aggregation-induced emission (AIE).[1][2] It is cationic and lipophilic, which allows it to specifically target and accumulate in mitochondria.[1] Its primary application is in the field of biological imaging, particularly for the staining and visualization of mitochondria in living cells to observe their location, morphology, and quantity.[1]

Q2: What is the mechanism behind this compound's fluorescence?

This compound's fluorescence is based on the Aggregation-Induced Emission (AIE) phenomenon. In a dissolved state, the phenyl rings of the TPE core undergo active intramolecular rotations, which provides a non-radiative pathway for excited-state energy to dissipate, resulting in weak or no fluorescence.[3][4] When this compound molecules aggregate, these intramolecular rotations are restricted.[1][3] This restriction blocks the non-radiative decay channels, forcing the excited molecules to release their energy through radiative pathways, leading to strong fluorescence emission.[3]

Q3: What are the optimal excitation and emission wavelengths for this compound?

While the exact wavelengths can be influenced by the local environment and aggregation state, TPE-based molecules generally have absorption peaks in the UV-A to blue region of the spectrum. For imaging applications, excitation is often performed around 405 nm or with a two-photon microscope. The emission is typically observed in the blue-green to green region of the spectrum. It is always recommended to determine the optimal excitation and emission spectra for your specific experimental setup and conditions.

Q4: Can this compound be used for applications other than mitochondrial imaging?

Yes, the AIE properties of this compound have been leveraged for other sensing applications. For example, it has been used in the development of biosensors for detecting the activity of enzymes like PARP1 and telomerase.[2][5] These applications often rely on the electrostatic interaction between the positively charged this compound and negatively charged biomolecules like DNA or poly(ADP-ribose) polymers, which induces this compound aggregation and fluorescence.[2]

Troubleshooting Guide

Problem 1: Low or No Fluorescence Signal
Possible Causes Solutions
This compound is not aggregating. The AIE effect requires aggregation. Ensure the solvent environment promotes this. For example, this compound fluorescence is enhanced in aqueous solutions or mixtures where its solubility is lower.
Incorrect microscope filter sets. Ensure that the excitation and emission filters on the microscope are appropriate for this compound's spectral properties.
Low this compound concentration. The concentration may be too low to form sufficient aggregates for a strong signal. Perform a concentration titration to find the optimal working concentration.
Photobleaching. Like many fluorophores, this compound can be susceptible to photobleaching, especially under high-intensity light or prolonged exposure. Reduce laser power, decrease exposure time, and use an anti-fade mounting medium if possible.
Quenching. The fluorescence of this compound can be quenched by other molecules in the system. For example, in some biosensor designs, a quencher is intentionally used, and its removal or distance from the this compound aggregates allows for a "turn-on" signal.[2] Unwanted quenching can also occur.
Problem 2: High Background Fluorescence
Possible Causes Solutions
Excess this compound concentration. Using too high a concentration can lead to high background from unbound or non-specifically bound molecules. Optimize the concentration and ensure thorough washing steps to remove excess dye.
Cellular autofluorescence. Many cell types exhibit natural fluorescence, especially in the green spectrum. Image an unstained control sample of your cells using the same imaging settings to determine the level of autofluorescence. Spectral imaging and linear unmixing can help separate the this compound signal from the autofluorescence.
Media components. Phenol (B47542) red and other components in cell culture media can be fluorescent. Image cells in a phenol red-free medium or phosphate-buffered saline (PBS).
Problem 3: Inconsistent or Non-Reproducible Results
Possible Causes Solutions
Variations in experimental conditions. Factors like incubation time, temperature, and cell density can affect this compound uptake and aggregation. Standardize your protocol and control these variables as much as possible.
This compound solution instability. Prepare fresh solutions of this compound for each experiment, as it may degrade or precipitate over time, especially when diluted in aqueous buffers.
Inconsistent washing steps. Inadequate or inconsistent washing can leave variable amounts of background signal, affecting the reproducibility of your results.

Experimental Protocols

Protocol: Mitochondrial Staining in Live Cells with this compound

This protocol provides a general guideline for staining mitochondria in live mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM or other phenol red-free medium)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Optional: Hoechst 33342 for nuclear counterstaining

Procedure:

  • Cell Preparation: Culture cells to a confluence of 60-80% on a suitable imaging dish.

  • Preparation of Staining Solution:

    • Prepare a fresh dilution of the this compound stock solution in pre-warmed (37°C) live-cell imaging medium.

    • The final concentration typically ranges from 1 µM to 10 µM. It is recommended to perform a concentration series to determine the optimal concentration for your cell type.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with the pre-warmed live-cell imaging medium to remove any unbound this compound.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Proceed with imaging using a fluorescence or confocal microscope equipped with appropriate filter sets (e.g., 405 nm excitation and a 450-550 nm emission filter).

    • To minimize phototoxicity and photobleaching, use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio.

Quantitative Data

PropertyValueNotes
Molecular Formula C₃₃H₂₈N⁺Varies slightly with the counter-ion.
Molecular Weight ~450.59 g/mol Varies slightly with the counter-ion.
Typical Excitation Max ~365-405 nmCan be solvent and aggregation dependent.
Typical Emission Max ~475-550 nmCan exhibit a red-shift upon aggregation. The exact peak can be influenced by the local environment and the degree of aggregation.[6]
Working Concentration 1 - 10 µM for cell imagingThis is a general range and should be optimized for the specific cell type and application.
Solubility Soluble in DMSO, partially soluble in aqueous solutionsThe AIE effect is often triggered by poor solubility in aqueous environments, leading to aggregation.

Visual Guides

Troubleshooting Workflow for Low Fluorescence

Troubleshooting_Low_Fluorescence Start Start: Low/No Fluorescence Signal Check_Aggregation Is the environment conducive to this compound aggregation? Start->Check_Aggregation Adjust_Solvent Adjust solvent conditions (e.g., increase water fraction) to promote aggregation. Check_Aggregation->Adjust_Solvent No Check_Microscope Are the microscope filter sets correct? Check_Aggregation->Check_Microscope Yes Adjust_Solvent->Check_Microscope Correct_Filters Use appropriate filter sets for This compound excitation/emission. Check_Microscope->Correct_Filters No Check_Concentration Is the this compound concentration optimal? Check_Microscope->Check_Concentration Yes Correct_Filters->Check_Concentration Titrate_Concentration Perform a concentration titration to find the optimal concentration. Check_Concentration->Titrate_Concentration No Check_Photobleaching Is photobleaching occurring? Check_Concentration->Check_Photobleaching Yes Titrate_Concentration->Check_Photobleaching Reduce_Exposure Reduce laser power and/or exposure time. Use anti-fade mounting medium. Check_Photobleaching->Reduce_Exposure Yes Resolved Problem Resolved Check_Photobleaching->Resolved No Reduce_Exposure->Resolved

Caption: Troubleshooting workflow for low or no fluorescence signal in this compound experiments.

References

Technical Support Center: Optimizing TPE-Py Concentration for Live Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TPE-Py, a novel fluorogen with Aggregation-Induced Emission (AIE) characteristics designed for live-cell imaging. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the optimization of this compound concentration for live cell staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a fluorescent probe belonging to the tetraphenylethene (TPE) family of molecules, which are known for their Aggregation-Induced Emission (AIE) properties. Unlike traditional fluorescent dyes that often experience quenching at high concentrations, this compound and other AIEgens become highly fluorescent upon aggregation. This is due to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission. This compound is a cationic and lipophilic molecule, which facilitates its specific targeting to mitochondria within living cells.

Q2: What is a typical starting concentration for this compound in live cell staining?

A general starting point for this compound concentration in live cell staining is in the low micromolar range. Based on published studies, a concentration of 8 µM has been successfully used for staining A549 cancer cells. However, the optimal concentration is highly dependent on the specific cell type, cell density, and experimental conditions. Therefore, it is crucial to perform a concentration titration experiment to determine the ideal concentration for your specific application.

Q3: How do I prepare the this compound stock and working solutions?

This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. To do this, calculate the required mass of this compound based on its molecular weight to achieve a 1 mM concentration in your desired volume of DMSO. Ensure the this compound is completely dissolved by vortexing. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in your cell culture medium or an appropriate buffer (e.g., PBS). It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to your cells (typically <0.5%).

Q4: How can I optimize the signal-to-noise ratio in my this compound imaging experiments?

Optimizing the signal-to-noise ratio (SNR) is critical for obtaining high-quality images.[1][2][3][4][5] Here are several strategies:

  • Optimize this compound Concentration: Titrate the this compound concentration to find the lowest possible concentration that provides a bright signal in the target organelles (mitochondria) with minimal background fluorescence in the cytoplasm and nucleus.

  • Washing Steps: After incubation with this compound, wash the cells with fresh, pre-warmed culture medium or PBS to remove unbound probe and reduce background fluorescence.

  • Microscope Settings:

    • Exposure Time: Use the shortest exposure time that provides a clear signal to minimize photobleaching and phototoxicity.

    • Laser Power: Use the lowest laser power necessary to excite the this compound to reduce phototoxicity.

    • Pinhole (for confocal microscopy): Adjust the pinhole size to balance signal intensity and optical sectioning. A smaller pinhole increases confocality and reduces out-of-focus light but also reduces the signal.

  • Use Phenol (B47542) Red-Free Medium: If possible, use a phenol red-free medium during imaging, as phenol red can contribute to background fluorescence.

Troubleshooting Guide

This section addresses common problems encountered during the optimization of this compound concentration for live cell staining.

Problem Possible Cause Solution
Weak or No Signal Suboptimal this compound Concentration: The concentration of this compound is too low to generate a detectable signal.Perform a concentration titration experiment to determine the optimal concentration for your cell type. Start with a range of 1-20 µM.
Incorrect Microscope Settings: The excitation and emission wavelengths are not correctly set for this compound.Ensure the microscope's filter sets are appropriate for the excitation and emission spectra of this compound.
Photobleaching: The fluorescent signal is degrading due to excessive exposure to excitation light.Reduce the laser power and/or exposure time. Use an anti-fade mounting medium if compatible with your live-cell setup.
High Background Fluorescence This compound Concentration is Too High: Excess probe is non-specifically binding to cellular components or forming aggregates in the medium.Decrease the this compound concentration. Optimize the washing steps after incubation to remove unbound probe.
Cell Culture Medium: Components in the cell culture medium, such as phenol red, are causing autofluorescence.Use a phenol red-free medium for imaging.
Probe Aggregation in Medium: this compound may form aggregates in the aqueous culture medium before entering the cells, leading to non-specific bright spots.Ensure the final DMSO concentration is low and the probe is well-mixed into the medium before adding to the cells. Sonication of the working solution may help.
Cell Death or Altered Morphology (Cytotoxicity) High this compound Concentration: The concentration of the probe is toxic to the cells.Perform a cytotoxicity assay (e.g., MTT or a live/dead stain) to determine the non-toxic concentration range of this compound for your specific cell line and incubation time.
Prolonged Incubation Time: The cells are exposed to the probe for too long.Reduce the incubation time. Titrate both concentration and incubation time to find the optimal balance.
High DMSO Concentration: The final concentration of the solvent (DMSO) is toxic to the cells.Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cells (typically <0.5%).

Experimental Protocols

Protocol 1: this compound Concentration Titration for Live Cell Staining

This protocol outlines the steps to determine the optimal concentration of this compound for your specific cell line.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or multi-well plates suitable for fluorescence microscopy

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells onto glass-bottom dishes or plates at a suitable density to achieve 60-70% confluency on the day of the experiment.

  • Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: On the day of the experiment, prepare a series of this compound working solutions in pre-warmed cell culture medium. A suggested titration range is 1 µM, 2 µM, 5 µM, 8 µM, 10 µM, 15 µM, and 20 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Staining: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the this compound working solutions to the respective wells. c. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time (e.g., 30-60 minutes). This incubation time may also need to be optimized.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.

  • Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for this compound. c. Acquire images from each concentration and the vehicle control using identical microscope settings.

  • Analysis: a. Visually inspect the images for specific mitochondrial staining and background fluorescence. b. Quantify the fluorescence intensity of the mitochondria and a background region in the cytoplasm for each concentration to determine the signal-to-noise ratio. c. The optimal concentration will provide a high signal-to-noise ratio with minimal signs of cytotoxicity (e.g., cell rounding, detachment, or blebbing).

Protocol 2: Cytotoxicity Assessment of this compound using a Plate Reader-Based Assay

This protocol describes how to assess the cytotoxicity of this compound using a colorimetric assay like the MTT assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Appropriate cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentrations. Also, prepare a vehicle control (medium with 2x the highest DMSO concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

  • Treatment: a. Remove the old medium from the cells. b. Add 100 µL of the 2x this compound dilutions, vehicle control, and positive control to the respective wells. Also include wells with medium only as a blank. c. Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.

  • MTT Assay: a. Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Carefully remove the medium containing MTT. c. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: a. Shake the plate gently to ensure the formazan is fully dissolved. b. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the cell viability against the this compound concentration to determine the concentration at which significant cytotoxicity occurs.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Live Cell Staining

Cell LineConcentrationIncubation TimeNotesReference
A549 (Human Lung Carcinoma)8 µM24 hoursUsed for confocal laser scanning microscopy.
HeLa (Human Cervical Cancer)1-5 µg/mL*30-60 minutesGeneral protocol for a similar AIE probe (1,2,5-Triphenylpyrrole).[6]
General Starting Range1-20 µM30-60 minutesRecommended starting range for optimization in various cell lines.N/A

*Note: The concentration for HeLa cells is given in µg/mL for a different AIE probe. This should be used as a general guideline, and the molar concentration should be calculated based on the molecular weight of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining & Imaging cluster_analysis Analysis cell_seeding 1. Seed Cells prepare_stock 2. Prepare this compound Stock (1 mM in DMSO) cytotoxicity_assay 8. Cytotoxicity Assay cell_seeding->cytotoxicity_assay prepare_working 3. Prepare Working Solutions (1-20 µM in Medium) stain_cells 4. Stain Cells (30-60 min) prepare_working->stain_cells wash_cells 5. Wash Cells stain_cells->wash_cells image_cells 6. Image Cells wash_cells->image_cells analyze_images 7. Analyze Images (SNR) image_cells->analyze_images determine_optimal 9. Determine Optimal Concentration analyze_images->determine_optimal cytotoxicity_assay->determine_optimal

Caption: Workflow for optimizing this compound concentration for live cell staining.

troubleshooting_logic cluster_signal Signal Issues cluster_health Cell Health Issues cluster_solutions Solutions start Staining Issue? low_signal Weak/No Signal start->low_signal Yes high_background High Background start->high_background Yes cytotoxicity Cell Death/Morphology Change start->cytotoxicity Yes increase_conc Increase [this compound] low_signal->increase_conc check_settings Check Microscope Settings low_signal->check_settings reduce_exposure Reduce Exposure/Power low_signal->reduce_exposure decrease_conc Decrease [this compound] high_background->decrease_conc optimize_wash Optimize Washing high_background->optimize_wash use_phenol_free Use Phenol Red-Free Medium high_background->use_phenol_free cytotoxicity_test Perform Cytotoxicity Assay cytotoxicity->cytotoxicity_test reduce_incubation Reduce Incubation Time cytotoxicity->reduce_incubation check_dmso Check Final [DMSO] cytotoxicity->check_dmso

Caption: Troubleshooting logic for common this compound staining issues.

References

overcoming photobleaching of TPE-Py during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the imaging of TPE-Py, with a specific focus on mitigating photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for mitochondrial imaging?

This compound is a fluorescent probe specifically designed to target mitochondria within living cells. It belongs to a class of molecules known as Aggregation-Induced Emission (AIE) luminogens. Unlike conventional fluorescent dyes that often suffer from quenching (signal reduction) at high concentrations, AIEgens like this compound become more fluorescent when they aggregate. This property, combined with their cationic and lipophilic nature, allows for specific accumulation and bright staining of mitochondria.

Q2: I am experiencing rapid signal loss during this compound imaging. What is happening?

The phenomenon you are observing is likely photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce upon exposure to light. While this compound is considered to have high photostability compared to some conventional dyes, prolonged or high-intensity illumination can still lead to significant signal decay.

Q3: How can I minimize photobleaching of this compound?

Minimizing photobleaching is crucial for obtaining high-quality, quantitative data. Here are several strategies you can employ:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Keep the duration of light exposure as short as possible for each image acquisition.

  • Use Antifade Reagents: Incorporate a commercial antifade reagent into your imaging medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.

  • Optimize Imaging Settings: Use a high-sensitivity detector to allow for lower excitation energy. Binning pixels can also increase signal at the cost of some spatial resolution, potentially allowing for shorter exposure times.

  • Image a Fresh Field of View: For fixed samples, avoid repeatedly imaging the same area.

Q4: Are there more photostable alternatives to this compound for mitochondrial imaging?

Yes, several other mitochondrial probes are available, each with its own advantages and disadvantages in terms of photostability, toxicity, and mechanism of action. Some newer generation dyes, such as certain cyanine-based probes, have been specifically engineered for enhanced photostability in super-resolution and long-term imaging applications. The choice of probe will depend on the specific requirements of your experiment.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound imaging experiments.

Problem Potential Cause Troubleshooting Steps
Rapid signal fading during time-lapse imaging. Photobleaching due to excessive light exposure.- Decrease the laser power/illumination intensity.- Reduce the image acquisition frequency (increase the time interval between images).- Shorten the exposure time for each image.- Add an antifade reagent to the live-cell imaging medium.[1][2][3][4]
No or very weak fluorescent signal. - Incorrect filter set.- this compound concentration is too low.- Cells are unhealthy or dead.- Inappropriate imaging medium.- Ensure your microscope's filter set is appropriate for this compound's excitation and emission spectra.- Perform a concentration titration to find the optimal staining concentration.- Check cell viability using a live/dead assay.- Use a buffered salt solution or a specialized live-cell imaging medium that maintains cell health.[5]
High background fluorescence. - this compound concentration is too high.- Incomplete removal of unbound probe.- Autofluorescence from cells or medium.- Reduce the this compound staining concentration.- Include a wash step with fresh medium after staining to remove unbound probe.- Image an unstained control sample to assess the level of autofluorescence.- Use a live-cell imaging medium with reduced background fluorescence.[5]
Phototoxicity observed in cells (e.g., blebbing, mitochondrial fragmentation). Excessive light exposure leading to cellular damage.- Significantly reduce the excitation light intensity and exposure time.- Use a more sensitive camera to allow for lower light doses.- Reduce the total duration of the imaging experiment.

Experimental Protocols

General Protocol for Live-Cell Imaging with this compound
  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • This compound Staining:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable imaging buffer to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and add the this compound staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional but Recommended):

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Place the dish on the microscope stage. If conducting a long-term experiment, use a stage-top incubator to maintain temperature, humidity, and CO2 levels.[5]

    • Locate the cells of interest using brightfield or DIC to minimize light exposure.

    • Switch to the appropriate fluorescence channel for this compound.

    • Use the lowest possible excitation intensity and exposure time that provides a clear signal.

    • Acquire images. For time-lapse experiments, set the desired interval and duration.

  • Data Analysis: Quantify the fluorescence intensity or analyze morphological changes as required by your experimental design.

Protocol for Using Antifade Reagents in Live-Cell Imaging
  • Follow the cell seeding and this compound staining steps as described above.

  • After the staining and washing steps, replace the medium with a live-cell imaging medium containing a commercially available antifade reagent (e.g., ProLong™ Live Antifade Reagent).[1][4]

  • Incubate the cells with the antifade-containing medium for the manufacturer-recommended time (e.g., 30-90 minutes) before imaging.

  • Proceed with imaging, following the best practices for minimizing photobleaching.

Visual Guides

G cluster_workflow Experimental Workflow: this compound Live-Cell Imaging start Seed Cells stain Stain with this compound start->stain wash Wash (Optional) stain->wash image Acquire Images wash->image analyze Analyze Data image->analyze

Caption: A typical experimental workflow for T.P.E.-Py live-cell imaging.

G cluster_troubleshooting Troubleshooting Logic: this compound Photobleaching start Problem: Rapid Signal Loss q1 Is Excitation Intensity Minimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Exposure Time Minimized? a1_yes->q2 s1 Reduce Intensity/ Laser Power a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are Antifade Reagents in Use? a2_yes->q3 s2 Reduce Exposure Time a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Problem Resolved a3_yes->end s3 Add Antifade Reagent a3_no->s3 s3->end

Caption: A logical workflow for troubleshooting T.P.E.-Py photobleaching.

References

Technical Support Center: Synthesis and Purification of TPE-Py Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of tetraphenylethylene-pyridine (TPE-Py) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound compounds?

A1: The two most prevalent methods for synthesizing this compound compounds are:

  • McMurry Coupling: This reaction typically involves the reductive coupling of two benzophenone (B1666685) derivatives to form the tetraphenylethylene (B103901) (TPE) core.[1][2][3] For this compound compounds, at least one of the benzophenone precursors would contain a pyridine (B92270) moiety.

  • Suzuki Coupling: This cross-coupling reaction is often used to introduce pyridine groups onto a pre-functionalized TPE core, such as a tetra(4-bromophenyl)ethylene.[1][4][5] This method offers versatility in introducing various pyridyl isomers.

Q2: I am having trouble with the solubility of my this compound compound during purification. What can I do?

A2: Solubility issues are a common challenge with TPE derivatives due to their often rigid and planar structures.[6][7] Here are a few suggestions:

  • Solvent Screening: Experiment with a wider range of solvents, including chlorinated solvents (dichloromethane, chloroform), aromatic solvents (toluene, chlorobenzene), and polar aprotic solvents (THF, DMF, DMSO).[6][7] Heating the solvent can also improve solubility.

  • Functionalization: If possible, consider introducing solubilizing groups, such as long alkyl chains or oligo(ethylene glycol) chains, to the this compound backbone during the synthesis design phase.[2]

  • Trituration: This technique involves washing the solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can be an effective way to remove minor impurities.

Q3: My this compound compound is a mixture of E/Z isomers. How can I separate them?

A3: The separation of E/Z isomers of TPE derivatives can be challenging due to their similar physical properties.[8][9]

  • Column Chromatography: Careful selection of the stationary and mobile phases may allow for the separation of isomers. It is often a tedious process requiring optimization.[8]

  • Recrystallization: Fractional crystallization from a suitable solvent system can sometimes enrich one isomer over the other.

  • Stereoselective Synthesis: To avoid the formation of isomers, consider synthetic routes that offer stereoselectivity.[8]

Troubleshooting Guides

McMurry Coupling for TPE Core Synthesis

This guide addresses common issues encountered during the McMurry coupling reaction for the synthesis of the TPE core.

Problem Possible Cause Troubleshooting Solution
Low or no product yield Reaction is sensitive to air and moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents like THF.[1]
Incomplete reduction of the titanium species.The reduction of TiCl4 with a reducing agent like zinc dust is crucial. Ensure the zinc dust is activated and the reaction mixture is refluxed for a sufficient time to form the low-valent titanium species.[1][3]
Formation of pinacol (B44631) byproduct Reaction temperature is too low.The McMurry reaction proceeds through a pinacol intermediate. If the temperature is not high enough to effect the final deoxygenation step, the pinacol may be isolated as the main product. Ensure the reaction is maintained at reflux.[3]
Mixture of E/Z isomers obtained The McMurry reaction is generally not stereospecific.Separation of the isomers can be attempted by column chromatography or recrystallization, although this is often difficult.[8][9] Consider if the specific application requires a pure isomer or if the mixture can be used.

This protocol is a general guideline and may require optimization for specific substrates.

  • Apparatus Setup: Assemble an oven-dried, two or three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • Reagent Addition: To the flask, add zinc dust (4-6 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Titanium Tetrachloride Addition: Slowly add titanium tetrachloride (TiCl4, 2 equivalents) dropwise to the stirred suspension. The mixture will turn from yellow to black.

  • Formation of Low-Valent Titanium: Remove the ice bath and heat the mixture to reflux for 2-3 hours.

  • Substrate Addition: Dissolve the benzophenone derivative (1 equivalent) in anhydrous THF and add it dropwise to the refluxing reaction mixture.

  • Reaction: Continue to reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by pouring it into a cold aqueous solution of K2CO3 or HCl.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1][10]

G Troubleshooting Workflow: McMurry Coupling start Start McMurry Reaction check_yield Check Reaction Yield start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes check_conditions Verify Anhydrous Conditions & Inert Atmosphere low_yield->check_conditions check_temp Pinacol Byproduct Observed? good_yield->check_temp check_reagents Check Activity of Reducing Agent (e.g., Zn) check_conditions->check_reagents increase_temp Increase Reflux Temperature and/or Reaction Time check_temp->increase_temp Yes purify Proceed to Purification check_temp->purify No increase_temp->purify isomers E/Z Isomers Formed? purify->isomers separate Attempt Separation (Chromatography/Recrystallization) isomers->separate Yes end Pure Product(s) isomers->end No separate->end G Troubleshooting Workflow: Suzuki Coupling start Start Suzuki Coupling check_conversion Check Reactant Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes check_catalyst Verify Catalyst Activity & Degas Solvents low_conversion->check_catalyst check_product Analyze Product Mixture good_conversion->check_product check_boronic_acid Check Boronic Acid Stability (Consider Boronate Ester) check_catalyst->check_boronic_acid check_solubility Improve Reactant Solubility (Change Solvent/Increase Temp) check_boronic_acid->check_solubility mono_sub Mono-substituted Product? check_product->mono_sub increase_equivalents Increase Equivalents of Boronic Acid/Ester mono_sub->increase_equivalents Yes deboronation Protodeboronation? mono_sub->deboronation No increase_equivalents->start adjust_base_water Adjust Base and Water Content deboronation->adjust_base_water Yes purify Proceed to Purification deboronation->purify No adjust_base_water->start end Desired Product purify->end G General Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Choose Synthetic Route mcmurry McMurry Coupling start->mcmurry suzuki_route Suzuki Coupling start->suzuki_route benzophenone Pyridyl-benzophenone Precursor mcmurry->benzophenone tpe_core Halogenated TPE Core + Pyridyl Boronic Acid/Ester suzuki_route->tpe_core crude_product Crude this compound Product benzophenone->crude_product tpe_core->crude_product purification_method Choose Purification Method crude_product->purification_method chromatography Column Chromatography purification_method->chromatography recrystallization Recrystallization purification_method->recrystallization trituration Trituration purification_method->trituration pure_product Pure this compound Compound chromatography->pure_product recrystallization->pure_product trituration->pure_product

References

Technical Support Center: Enhancing the Two-Photon Absorption Cross-Section of TPE-Py Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetraphenylethylene-Pyrene (TPE-Py) and similar derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the two-photon absorption (TPA) cross-section of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular design strategies to enhance the two-photon absorption (TPA) cross-section of this compound?

A1: The enhancement of the TPA cross-section (δ) in this compound derivatives is primarily achieved through several key molecular engineering strategies:

  • Donor-Acceptor (D-A) or Donor-π-Acceptor (D-π-A) Structures: Introducing electron-donating groups (e.g., triphenylamine) and electron-accepting groups (e.g., pyridine, pyrene (B120774) with electron-withdrawing substituents) into the molecular framework can significantly increase the TPA cross-section. This "push-pull" electronic configuration facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for enhancing TPA.[1][2][3][4]

  • Extension of π-Conjugation: Increasing the length of the conjugated π-system of the molecule generally leads to a larger TPA cross-section. This can be achieved by incorporating conjugated linkers, such as acetylene (B1199291) or vinyl groups, between the TPE and pyrene moieties.[5]

  • Molecular Planarity: A more planar molecular structure can improve π-electron delocalization, which often results in a higher TPA cross-section. However, for aggregation-induced emission (AIE) luminogens like TPE, a balance must be struck, as excessive planarity can lead to aggregation-caused quenching in solution.

  • Symmetry: The overall symmetry of the molecule (e.g., dipolar vs. quadrupolar) can influence the TPA properties. Quadrupolar (D-A-D) or octupolar designs have been shown to be effective in enhancing TPA cross-sections.

Q2: How does intramolecular charge transfer (ICT) contribute to enhancing the TPA cross-section?

A2: Intramolecular charge transfer is a fundamental mechanism for boosting the TPA cross-section. In a D-π-A system, upon two-photon excitation, an electron is effectively transferred from the electron-donating moiety, through the π-conjugated bridge, to the electron-accepting moiety. This process leads to a large change in the dipole moment between the ground and excited states, which is a critical factor for a high TPA probability. A stronger ICT character generally results in a larger TPA cross-section.[1][2][3]

Q3: What are the standard methods for measuring the TPA cross-section of this compound derivatives?

A3: The two most common and reliable techniques for measuring the TPA cross-section are:

  • Z-scan: This is a direct measurement technique that determines the nonlinear absorption coefficient of a material. The "open-aperture" Z-scan configuration is specifically used to measure nonlinear absorption.[6][7][8][9][10] It is particularly suitable for both fluorescent and non-fluorescent compounds.

  • Two-Photon Induced Fluorescence (TPIF): This is an indirect but highly sensitive method suitable for fluorescent molecules like this compound. The TPIF signal intensity is proportional to the TPA cross-section and the fluorescence quantum yield. The measurement is typically performed relative to a well-characterized standard.[11][12][13][14][15]

Q4: How do I choose between the Z-scan and TPIF methods for my this compound compound?

A4: The choice depends on the photophysical properties of your this compound derivative:

  • Use TPIF if your compound is fluorescent, as this method is generally more sensitive.

  • Use the Z-scan method if your compound is weakly fluorescent or non-fluorescent. Z-scan is also advantageous as it provides a direct measurement of the nonlinear absorption coefficient.

Q5: What are some common issues that can lead to inaccurate TPA cross-section measurements?

A5: Inaccurate measurements can arise from several factors:

  • Laser Power Instability: The TPA process is dependent on the square of the incident laser intensity, making stable laser power crucial.

  • Incorrect Determination of Laser Beam Parameters: Accurate measurement of the beam waist and Rayleigh length is essential for calculating the TPA cross-section, particularly for the Z-scan method.[6]

  • Thermal Effects: High repetition rate lasers can induce thermal lensing in the sample, which can interfere with Z-scan measurements. Using an optical chopper can help minimize these effects.[8][9]

  • Sample Concentration: High concentrations can lead to aggregation or inner-filter effects, while very low concentrations may not produce a detectable signal.

  • Photodegradation: The high peak power of femtosecond lasers can cause photodegradation of the sample, leading to a decrease in the measured TPA signal over time. Using a flow cell can mitigate this issue by constantly refreshing the sample.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, characterization, and TPA measurement of this compound derivatives.

Synthesis and Characterization
Problem Possible Cause Suggested Solution
Low yield in Suzuki or Sonogashira coupling reactions for this compound synthesis. Incomplete reaction due to inactive catalyst, poor solubility of reactants, or non-optimal reaction temperature.Ensure the use of a fresh and active palladium catalyst and ligands. Use a solvent system that ensures the solubility of all reactants at the reaction temperature. Optimize the reaction temperature and time.
Difficulty in purification of the final this compound product. Presence of starting materials or by-products with similar polarity to the desired product.Employ a combination of purification techniques such as column chromatography with a gradient elution, recrystallization from different solvent systems, or preparative thin-layer chromatography (TLC).
Poor solubility of the synthesized this compound derivative in common organic solvents. The rigid and planar structure of the pyrene core and the bulky TPE moiety can lead to strong intermolecular packing.Introduce flexible alkyl or alkoxy chains onto the TPE or pyrene units to disrupt intermolecular packing and improve solubility.
Broad or featureless NMR spectra. Aggregation of the this compound molecules in the NMR solvent at the concentration used.Use a more polar or disaggregating solvent for NMR analysis. Acquire the spectrum at an elevated temperature to reduce aggregation.
TPA Cross-Section Measurement
Problem Possible Cause Suggested Solution
No detectable TPA signal. The TPA cross-section of the compound is too low at the measured wavelength. The concentration of the sample is too low. The laser power is insufficient.Synthesize derivatives with stronger D-A character or extended π-conjugation. Increase the sample concentration, ensuring it remains below the aggregation limit. Verify and, if necessary, increase the laser power, being mindful of potential photodamage.
Non-quadratic dependence of fluorescence on excitation power in TPIF. Saturation of the excited state or excited-state absorption is occurring at high laser powers. Photodegradation of the sample.Perform a power-dependence study and ensure that measurements are conducted in the quadratic regime. Reduce the laser power or use a flow cell to minimize photodegradation.
Asymmetric or distorted Z-scan curve. Misalignment of the optical setup. Presence of thermal lensing effects.Carefully align the laser beam and the detectors. Use a chopper with high-repetition-rate lasers to minimize thermal effects.[8][9]
Inconsistent or irreproducible TPA cross-section values. Fluctuations in laser power or pulse width. Sample degradation over time. Solvent effects.Use a stable laser source and monitor the power and pulse width throughout the experiment. Prepare fresh samples for each measurement and check for signs of degradation. Ensure the use of high-purity, spectroscopic grade solvents.

Quantitative Data Presentation

The table below summarizes the two-photon absorption cross-section values for selected TPE derivatives and other relevant compounds for comparison.

CompoundTPA Cross-Section (δ) [GM]Excitation Wavelength (nm)SolventReference
TPEPT1 (TPE-Pyridine derivative)6030~800Not Specified[16]
TPEPT2 (TPE-Pyridine derivative)2360~800Not Specified[16]
D-A-D TPE-TPA derivative4230Not SpecifiedNot Specified[17]
Carbazole-TPE derivative (T1)1240Not SpecifiedNot Specified[18]
Pyrene Core Dendrimer (T4)~25000~800Not Specified[5]
BODIPY derivative (ZL-61)8321800Not Specified[19]
Porphyrin Dimer (17)3700775Not Specified[20]

Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.

Experimental Protocols

Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes a general procedure for the synthesis of a this compound derivative via a Suzuki coupling reaction, based on methodologies described in the literature.[21][22]

Workflow for this compound Synthesis

cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_process Workup & Purification cluster_product Final Product TPE_Br Bromo-TPE Derivative Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/Water) TPE_Br->Reaction Py_B Pyrene Boronic Ester Py_B->Reaction Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification TPE_Py This compound Derivative Purification->TPE_Py

Caption: General workflow for the synthesis of a this compound derivative via Suzuki coupling.

Detailed Methodology:

  • Reactant Preparation: In a reaction flask, dissolve the bromo-TPE derivative and the pyrene boronic ester derivative in a suitable solvent mixture (e.g., toluene, ethanol, and water).

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of TPA Cross-Section using Open-Aperture Z-Scan

Workflow for Open-Aperture Z-Scan Measurement

Laser Femtosecond Pulsed Laser Attenuator Attenuator Laser->Attenuator BeamSplitter Beam Splitter Attenuator->BeamSplitter RefDetector Reference Detector BeamSplitter->RefDetector Reference Beam FocusingLens Focusing Lens BeamSplitter->FocusingLens Main Beam DataAcquisition Data Acquisition System RefDetector->DataAcquisition Sample Sample on Translation Stage FocusingLens->Sample TransDetector Transmission Detector Sample->TransDetector TransDetector->DataAcquisition

Caption: Experimental setup for TPA cross-section measurement using the open-aperture Z-scan technique.

Detailed Methodology:

  • Sample Preparation: Prepare a solution of the this compound derivative in a high-purity spectroscopic grade solvent. The concentration should be adjusted to have a linear transmittance of >90% at the excitation wavelength.

  • Optical Setup:

    • A femtosecond pulsed laser is used as the excitation source.

    • The laser beam is split into a reference beam and a main beam. The reference detector monitors the input laser intensity.

    • The main beam is focused by a lens. The sample cuvette is placed on a computer-controlled translation stage that moves it along the z-axis through the focal point of the lens.

    • A detector is placed after the sample to measure the transmitted intensity without an aperture in the far field (open-aperture configuration).

  • Data Acquisition:

    • The sample is scanned along the z-axis, and the normalized transmittance is recorded as a function of the sample position (z).

    • A decrease in transmittance will be observed near the focal point (z=0) due to two-photon absorption.

  • Data Analysis:

    • The obtained Z-scan curve (normalized transmittance vs. z) is fitted to a theoretical model to extract the nonlinear absorption coefficient (β).

    • The TPA cross-section (δ) is then calculated from β using the concentration of the solution.

Signaling Pathways and Mechanisms

In the context of enhancing the TPA of this compound, the "signaling pathway" refers to the electronic transitions and charge transfer mechanisms within the molecule upon excitation. The diagram below illustrates the principle of intramolecular charge transfer (ICT) in a Donor-π-Acceptor (D-π-A) type this compound derivative, which is a key mechanism for achieving a large TPA cross-section.

Intramolecular Charge Transfer (ICT) Mechanism for Enhanced TPA

Donor_G Electron Donor (e.g., Triphenylamine) PiBridge_G π-Bridge Acceptor_G Electron Acceptor (e.g., Pyrene) Excitation Two-Photon Absorption (2hν) Donor_E Donor+ PiBridge_E π-Bridge Acceptor_E Acceptor- Excitation->PiBridge_E Intramolecular Charge Transfer

Caption: Intramolecular charge transfer upon two-photon absorption in a D-π-A type this compound molecule.

References

Validation & Comparative

A Comparative Analysis of TPE-Py and MitoTracker Dyes for Mitochondrial Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe for mitochondrial imaging, this guide provides a comprehensive comparison of the novel Aggregation-Induced Emission (AIE) luminogen, TPE-Py, and the widely used MitoTracker series of dyes. This comparison focuses on key performance metrics, including mechanism of action, photostability, cytotoxicity, and staining efficiency, supported by available experimental data.

Introduction to Mitochondrial Probes

Mitochondria are crucial organelles involved in cellular energy production, metabolism, and apoptosis. The ability to visualize and track mitochondrial morphology and function is essential for understanding cellular physiology and disease pathogenesis. Fluorescent probes have become indispensable tools for this purpose, with new dyes continually being developed to overcome the limitations of existing ones. This guide compares this compound, a promising AIE-active probe, with the commercially available and extensively utilized MitoTracker dyes.

Mechanism of Action

The fundamental difference between this compound and MitoTracker dyes lies in their mechanism of fluorescence and mitochondrial targeting.

This compound is a fluorescent dye that operates on the principle of Aggregation-Induced Emission (AIE).[1] In dilute solutions, this compound is faintly fluorescent due to the free rotation of its phenyl rings, which dissipates energy non-radiatively. However, upon aggregation within the mitochondria, these intramolecular rotations are restricted, leading to a significant enhancement of fluorescence emission.[1] Its cationic and lipophilic properties facilitate its accumulation within the mitochondria.[1]

MitoTracker dyes are cell-permeant probes that selectively accumulate in mitochondria, largely driven by the mitochondrial membrane potential (ΔΨm).[2] Most MitoTracker dyes contain a mildly thiol-reactive chloromethyl moiety that allows them to covalently bind to mitochondrial proteins, ensuring their retention even after cell fixation and permeabilization.[3] However, it is important to note that the fluorescence intensity of many MitoTracker dyes is dependent on the mitochondrial membrane potential, which can be a confounding factor in studies where this potential is altered.[2] Some variants, like MitoTracker Green FM, are reported to be largely independent of membrane potential after accumulation.[4]

Diagram of Signaling Pathways

cluster_TPE_Py This compound (AIE Mechanism) cluster_MitoTracker MitoTracker Dyes TPE_Py_solution This compound in Cytosol (Freely rotating, low fluorescence) Mitochondrion_TPE Mitochondrion TPE_Py_solution->Mitochondrion_TPE Accumulation (Cationic/Lipophilic) TPE_Py_aggregated This compound Aggregates (Rotation restricted, high fluorescence) Mitochondrion_TPE->TPE_Py_aggregated Aggregation MitoTracker_outside MitoTracker Dye (Outside cell) MitoTracker_inside MitoTracker in Cytosol MitoTracker_outside->MitoTracker_inside Passive Diffusion Mitochondrion_MT Mitochondrion (Negative Membrane Potential) MitoTracker_inside->Mitochondrion_MT ΔΨm-dependent accumulation MitoTracker_accumulated Accumulated MitoTracker Mitochondrion_MT->MitoTracker_accumulated MitoTracker_bound Covalently Bound MitoTracker (High fluorescence) MitoTracker_accumulated->MitoTracker_bound Reaction with Thiols start Start: Cell Culture prepare_staining_solution Prepare Staining Solution (this compound or MitoTracker) start->prepare_staining_solution incubate Incubate Cells with Dye prepare_staining_solution->incubate wash Wash to Remove Excess Dye incubate->wash live_cell_imaging Live-Cell Imaging wash->live_cell_imaging fixation Fixation (Optional, for some MitoTracker dyes) wash->fixation end End: Image Analysis live_cell_imaging->end permeabilization Permeabilization (Optional) fixation->permeabilization immunostaining Immunostaining (Optional) permeabilization->immunostaining fixed_cell_imaging Fixed-Cell Imaging immunostaining->fixed_cell_imaging fixed_cell_imaging->end

References

A Comparative Analysis of TPE-Py Cytotoxicity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cytotoxic effects of TPE-Py (Tetraphenylethylene-Pyridinium), a promising AIEgen (Aggregation-Induced Emission luminogen), across various cancer and normal cell lines. We delve into the experimental data, outline the underlying mechanism of action, and compare its performance with alternative cytotoxic agents.

Mechanism of Action: Lysosome-Specific Cell Death

This compound exhibits a unique mechanism for inducing cytotoxicity, primarily targeting the acidic environment of lysosomes within cancer cells. Unlike healthy cells, cancer cells often have more acidic lysosomes. This compound leverages this pH difference for selective action.

  • Cellular Uptake and Lysosomal Accumulation : this compound enters the cell and accumulates within the lysosomes.

  • Protonation and Aggregation : The acidic environment (low pH) of the lysosomes protonates the pyridyl groups of this compound. This triggers a supramolecular self-assembly and aggregation process.

  • Lysosomal Membrane Permeabilization (LMP) : The in situ aggregation of this compound destabilizes the lysosomal membrane, leading to its permeabilization.[1]

  • Induction of Apoptosis : The compromised lysosomal membrane releases cathepsins and other hydrolytic enzymes into the cytoplasm. This release initiates a cascade of events that ultimately leads to apoptotic cell death.[2]

This targeted approach offers a significant advantage, potentially minimizing damage to healthy cells and reducing the side effects commonly associated with traditional chemotherapy.

cluster_cell Cancer Cell cluster_lysosome Lysosome (Low pH) TPE_Py_ext This compound (Extracellular) TPE_Py_int This compound (Cytoplasm) TPE_Py_ext->TPE_Py_int Endocytosis Protonation Protonation & Aggregation TPE_Py_int->Protonation Accumulation LMP Lysosomal Membrane Permeabilization (LMP) Protonation->LMP Enzymes Release of Cathepsins & other enzymes LMP->Enzymes Apoptosis Apoptosis Enzymes->Apoptosis

Caption: Mechanism of this compound induced cytotoxicity.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity. The following table summarizes the IC50 values for this compound and compares them with standard chemotherapeutic drugs in various cell lines.

CompoundCell LineCell TypeAssayIncubation (h)IC50 (µM)Selectivity Insight
This compound A549Human Lung CancerMTT24~12.5 (estimated)[1]-
This compound RS1Normal Lung FibroblastMTT24> 20 (low toxicity)[1]Selective against A549 cancer cells
PAGE-Pt-TPE *HeLaHuman Cervical Cancer-48~25[3]-
Cisplatin A549Human Lung Cancer--60.1 ± 3.45[4][5]-
Cisplatin HCT-116Human Colon Cancer--23.8 ± 1.48[4][5]-
Cisplatin VeroNormal Kidney--24.5 ± 2.13[4][5]Low selectivity
Lansoprazole A549Human Lung CancerMTT72217[6]-
Lansoprazole MCF-7Human Breast CancerMTT72208[6]-

Note: PAGE-Pt-TPE is a platinum-based prodrug incorporating a TPE moiety.

The data indicates that this compound exhibits significant cytotoxicity against the A549 cancer cell line while showing minimal effect on the normal RS1 cell line, highlighting its cancer-selective properties.[1] When compared to a conventional drug like Cisplatin, which shows similar toxicity towards cancerous (HCT-116) and normal (Vero) cells, this compound's targeted approach appears promising.[4][5]

Experimental Protocols

The cytotoxicity of this compound is typically assessed using standard in vitro cell viability assays. The MTT assay is a widely used colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding : Cells (e.g., A549, RS1) are seeded into a 96-well plate at a specific density (e.g., 2 x 10⁴ cells/well) and allowed to adhere overnight.[7]

  • Compound Incubation : The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no compound is also prepared. The cells are then incubated for a specified period (e.g., 24 or 48 hours).[1]

  • MTT Addition : After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in medium) is added to each well. The plate is incubated for another 3-4 hours.[7]

  • Formazan (B1609692) Solubilization : During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is then added to dissolve these crystals.[7]

  • Absorbance Measurement : The plate is shaken to ensure complete solubilization, and the absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add varying concentrations of this compound A->B C 3. Incubate (e.g., 24 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 G->H

Caption: General workflow for an MTT cytotoxicity assay.

Comparison with Alternative Cytotoxicity Mechanisms

This compound's lysosome-targeting mechanism stands in contrast to many conventional chemotherapeutic agents and other advanced compounds.

  • DNA Damaging Agents (e.g., Cisplatin) : These drugs form adducts with DNA, creating cross-links that interfere with DNA replication and transcription, ultimately triggering apoptosis.[9] This mechanism is generally not cell-specific and can affect any rapidly dividing cell, leading to significant side effects.

  • Photodynamic Therapy (PDT) Agents : Many AIEgens, including TPE derivatives, can function as photosensitizers.[10] In PDT, the compound is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then generates cytotoxic reactive oxygen species (ROS) that kill cancer cells.[11][12] While this compound may have potential for PDT, its cytotoxicity via lysosomal destabilization is light-independent.

  • Stilbene (B7821643) Derivatives (e.g., Resveratrol analogs) : Compounds like cis-TMS have shown high cytotoxicity by interfering with microtubule formation, similar to taxanes, leading to cell cycle arrest and apoptosis.[13]

The primary advantage of this compound is its ability to exploit a feature more prominent in cancer cells (acidic lysosomes), providing a basis for selective toxicity without the need for external triggers like light.

References

A Researcher's Guide to Quantitative Analysis of TPE-Py Fluorescence in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biological processes at the subcellular level is paramount. Fluorescent probes are indispensable tools in this endeavor, and tetraphenylethylene-pyridinium (TPE-Py) has emerged as a notable fluorophore, particularly for monitoring mitochondrial dynamics. This guide provides an objective comparison of this compound's performance with alternative fluorescent probes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

This compound: Leveraging Aggregation-Induced Emission for Mitochondrial Imaging

This compound is a fluorescent dye that specifically targets mitochondria due to its cationic and lipophilic properties.[1] Its fluorescence mechanism is based on the principle of Aggregation-Induced Emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation.[1] This "light-up" property is advantageous for biological imaging as it provides a high signal-to-noise ratio. The fluorescence of this compound is enhanced in viscous environments, such as the mitochondrial matrix, due to the restriction of intramolecular rotation (RIR), making it a valuable tool for studying changes in mitochondrial viscosity.[1]

Comparison with Alternative Fluorescent Probes: BODIPY-Based Molecular Rotors

A prominent class of alternative probes for viscosity sensing are those based on the boron-dipyrromethene (BODIPY) core. These "molecular rotors" also exhibit viscosity-sensitive fluorescence. The intramolecular rotation of a part of the molecule is hindered in viscous media, leading to an increase in fluorescence quantum yield and lifetime.[2][3]

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent probe is often dictated by its photophysical characteristics. Below is a comparison of key parameters for TPE-based probes and a representative BODIPY-based viscosity probe. It is important to note that these values are compiled from different studies and experimental conditions may vary.

PropertyTPE-based ProbesBODIPY-based Probes (BTV)Key Considerations
Excitation Wavelength (λex) ~365 - 405 nm[4][5]~470 nm[2]Compatibility with available laser lines and potential for phototoxicity.
Emission Wavelength (λem) ~470 - 600 nm[4][6]~515 nm[2]Spectral overlap with other fluorophores in multiplexing experiments.
Quantum Yield (ΦF) Low in low viscosity, increases significantly with aggregation/viscosity (e.g., up to 0.548 in water/methanol mixtures)[5]Low in low viscosity (e.g., <0.1), increases to ~0.56 in high viscosity (glycerol)[2]Higher quantum yield translates to brighter fluorescence and better sensitivity.
Fluorescence Lifetime (τ) Increases with viscosity[6]Linearly correlates with the logarithm of viscosity (e.g., from ~340 ps to 4.3 ns)[3]Fluorescence Lifetime Imaging Microscopy (FLIM) allows for quantitative viscosity mapping independent of probe concentration.
Photostability Generally high[7]Can be high, but some derivatives are susceptible to photobleaching[8]Crucial for long-term imaging experiments.
Organelle Specificity Mitochondria[1]Can be targeted to various organelles, including mitochondria[9]Targeting moieties can be added to the probe structure.
Sensitivity to Environment Primarily viscosityCan be sensitive to temperature and polarity in addition to viscosity[10]Potential for artifacts if other environmental factors are changing.

Experimental Protocols

Detailed methodologies are crucial for reproducible quantitative analysis. Below are representative protocols for mitochondrial viscosity imaging.

Protocol 1: Staining and Imaging of Mitochondrial Viscosity with this compound

1. Cell Culture and Preparation:

  • Plate cells (e.g., HeLa or SKOV-3) on glass-bottom dishes and culture to 70-80% confluency.
  • Before staining, replace the culture medium with fresh, pre-warmed medium.

2. Probe Preparation and Staining:

  • Prepare a stock solution of this compound in DMSO.
  • Dilute the this compound stock solution in pre-warmed culture medium to a final concentration of 0.2-1 µM.
  • Remove the culture medium from the cells and add the this compound staining solution.
  • Incubate the cells for 20-30 minutes at 37°C in a CO2 incubator.

3. Washing:

  • After incubation, remove the staining solution and wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

4. Imaging:

  • Add fresh culture medium or PBS to the cells for imaging.
  • Image the cells using a confocal microscope or a two-photon microscope equipped for FLIM.
  • For this compound, use an excitation wavelength of around 405 nm and collect emission between 450-600 nm.
  • For FLIM, acquire data using appropriate hardware and software (e.g., time-correlated single photon counting - TCSPC).

5. Data Analysis:

  • Analyze the FLIM data to generate fluorescence lifetime maps of the mitochondria.
  • Correlate the measured fluorescence lifetime to viscosity values using a calibration curve generated from solutions of known viscosity.

Protocol 2: Staining and Imaging of Mitochondrial Viscosity with a BODIPY-based Probe (e.g., BTV)

1. Cell Culture and Preparation:

  • Follow the same procedure as for this compound.

2. Probe Preparation and Staining:

  • Prepare a stock solution of the BODIPY probe in DMSO.
  • Dilute the stock solution in pre-warmed culture medium to a final concentration of approximately 1 µM.[2]
  • Incubate the cells with the staining solution for 30 minutes at 37°C.[2]

3. Washing:

  • Wash the cells twice with PBS.[2]

4. Imaging:

  • Acquire images using a confocal or two-photon microscope.
  • For BTV, use an excitation wavelength of ~470 nm and collect emission around 515 nm.[2]
  • For FLIM analysis, use a pulsed laser for excitation and appropriate detectors.

5. Data Analysis:

  • Generate fluorescence lifetime maps and correlate lifetime to viscosity using a calibration curve. A linear relationship between the logarithm of fluorescence lifetime and the logarithm of viscosity is often observed for BODIPY rotors.[2]

Visualization of Cellular Processes

Experimental Workflow for Mitochondrial Viscosity Measurement

The following diagram illustrates the general workflow for quantifying mitochondrial viscosity using a fluorescent probe and FLIM.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture probe_staining Probe Staining cell_culture->probe_staining washing Washing probe_staining->washing flim_acquisition FLIM Data Acquisition washing->flim_acquisition lifetime_map Fluorescence Lifetime Map flim_acquisition->lifetime_map viscosity_map Quantitative Viscosity Map lifetime_map->viscosity_map calibration Calibration Curve (log(τ) vs log(η)) calibration->viscosity_map

Caption: Workflow for mitochondrial viscosity quantification.

Signaling Pathway: Mitochondrial Fusion and Fission

Mitochondrial viscosity is intricately linked to mitochondrial dynamics, including fusion and fission events. These processes are crucial for maintaining mitochondrial health and function. This compound and similar probes can be used to monitor viscosity changes that may occur during these dynamic events, which are regulated by a complex signaling network. For instance, an increase in mitochondrial viscosity has been observed during apoptosis, a process where mitochondrial dynamics are significantly altered.[6][11]

The following diagram depicts the key proteins involved in mitochondrial fusion and fission.

mitochondrial_dynamics cluster_fusion Mitochondrial Fusion cluster_fission Mitochondrial Fission MFN1 MFN1 OPA1 OPA1 MFN1->OPA1 Outer Membrane Fusion MFN2 MFN2 MFN2->OPA1 Outer Membrane Fusion Fused_Mitochondria Fused & Healthy Mitochondria OPA1->Fused_Mitochondria Inner Membrane Fusion Node_Stress Cellular Stress (e.g., Apoptosis) Fused_Mitochondria->Node_Stress Maintains Homeostasis DRP1 DRP1 Fragmented_Mitochondria Fragmented Mitochondria DRP1->Fragmented_Mitochondria Constriction & Division FIS1 FIS1 FIS1->DRP1 Recruitment MFF MFF MFF->DRP1 Recruitment Mitophagy Mitophagy Fragmented_Mitochondria->Mitophagy Quality Control Node_Stress->DRP1

Caption: Key regulators of mitochondrial fusion and fission.

Conclusion

This compound and BODIPY-based molecular rotors are powerful tools for the quantitative analysis of micro-viscosity in biological samples, particularly within mitochondria. This compound offers the advantage of AIE, providing a high signal-to-noise ratio. BODIPY-based probes, on the other hand, have been extensively characterized for quantitative FLIM measurements. The choice between these probes will depend on the specific experimental requirements, including the desired excitation/emission wavelengths, the importance of photostability, and the potential influence of other environmental factors like temperature and polarity. By carefully considering the comparative data and adhering to detailed experimental protocols, researchers can effectively utilize these fluorescent probes to gain valuable insights into the intricate processes governing cellular function and disease.

References

Evaluating the Specificity of TPE-Py for Organelle Targeting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organelle targeting specificity of TPE-Py, a fluorogen with aggregation-induced emission (AIE) characteristics, against other commonly used organelle-specific fluorescent probes. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tools for their cellular imaging studies.

Data Presentation: Quantitative Comparison of Organelle Probes

The following table summarizes the organelle targeting specificity of this compound and its alternatives, primarily using the Pearson's correlation coefficient as a quantitative measure of co-localization with known organelle markers. It is important to note that the experimental conditions, such as cell lines and incubation times, may vary between studies, which can influence the reported coefficients.

ProbeTarget OrganellePearson's Correlation Coefficient (PCC)Cell TypeReference
TPE-PyT-CPS (a this compound derivative) Golgi Apparatus0.98HeLa[1]
Gol-NH Golgi Apparatus0.92-[2]
TPE-based Probe (TPE-PH-KD) Mitochondria & LysosomeNot specifiedCancer cells[3]
MitoTracker Red CMXRos MitochondriaHigh visual correspondenceHeLa[4]
LysoTracker Red Lysosome0.68 (with Ir1 complex)HeLa[5]
ER-Tracker Red Endoplasmic ReticulumHigh co-localization (qualitative)HepG2[6]
Hoechst 33342 NucleusHigh co-localization (qualitative)A549[7]

Note: A Pearson's correlation coefficient (PCC) value of +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation.[8] In the context of organelle targeting, a higher positive PCC value suggests a higher degree of co-localization and thus, greater specificity.

Experimental Protocols

General Protocol for Evaluating Organelle Targeting Specificity via Co-localization Analysis

This protocol outlines the key steps for quantifying the organelle targeting specificity of a fluorescent probe using co-localization analysis with a known organelle-specific marker.

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., HeLa, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to an appropriate confluency (typically 60-80%).

2. Probe and Co-stain Loading:

  • Prepare stock solutions of the investigational probe (e.g., this compound) and a commercially validated organelle-specific probe (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) in a suitable solvent like DMSO.

  • Dilute the stock solutions to the desired working concentration in pre-warmed cell culture medium.

  • Remove the old medium from the cells and incubate them with the medium containing the fluorescent probes for the recommended time and temperature. Incubation times can vary from 15 minutes to several hours depending on the probe.

3. Cell Fixation (Optional):

  • For fixed-cell imaging, gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-20 minutes at room temperature.

  • Wash the cells again with PBS to remove the fixative.

4. Nuclear Staining (Optional):

  • To visualize the nucleus, incubate the cells with a nuclear stain like Hoechst 33342 or DAPI for a short period.

  • Wash the cells with PBS.

5. Imaging:

  • Mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Acquire images using a confocal laser scanning microscope.

  • Set the excitation and emission wavelengths appropriate for each fluorophore to minimize spectral bleed-through.

  • Capture images for each channel sequentially to avoid crosstalk.

  • Acquire a series of z-stacks to ensure that the observed co-localization is not due to the superposition of signals in the z-axis.

6. Co-localization Analysis:

  • Open the acquired images in an image analysis software (e.g., ImageJ with the JACoP plugin, Fiji).

  • Select a region of interest (ROI) containing one or more cells.

  • Perform a co-localization analysis to calculate the Pearson's correlation coefficient (PCC) between the two channels (the investigational probe and the organelle marker).

  • The PCC value will provide a quantitative measure of the degree of co-localization.

Mandatory Visualization

Experimental_Workflow cluster_preparation Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding probe_loading 2. Probe Incubation (this compound & Organelle Marker) cell_culture->probe_loading fixation 3. Fixation (Optional) probe_loading->fixation confocal_microscopy 4. Confocal Microscopy fixation->confocal_microscopy z_stack 5. Z-Stack Acquisition confocal_microscopy->z_stack roi_selection 6. Region of Interest (ROI) Selection z_stack->roi_selection colocalization_analysis 7. Co-localization Analysis (Pearson's Correlation Coefficient) roi_selection->colocalization_analysis final_result Specificity Evaluation colocalization_analysis->final_result Targeting_Logic cluster_probe Fluorescent Probe cluster_organelle Target Organelle probe This compound Derivative targeting_moiety Targeting Moiety probe->targeting_moiety possesses organelle_feature Unique Feature (e.g., specific protein, lipid composition) targeting_moiety->organelle_feature specifically interacts with organelle e.g., Golgi Apparatus organelle->organelle_feature has accumulation Probe Accumulation & Specific Staining organelle_feature->accumulation

References

long-term photostability of TPE-Py compared to commercial probes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of cellular and molecular imaging, the longevity of a fluorescent probe's signal is paramount. For researchers engaged in long-term tracking studies, photostability—the ability of a fluorophore to resist photochemical destruction upon exposure to light—is a critical performance metric. Tetraphenylethene-Pyridine (TPE-Py), a novel fluorophore with Aggregation-Induced Emission (AIE) properties, has emerged as a promising candidate for such demanding applications. This guide provides an objective comparison of the long-term photostability of this compound with commercially available fluorescent probes, supported by experimental data and detailed protocols.

Quantitative Comparison of Photostability

The superior photostability of TPE-based AIE probes, including this compound, stems from their unique molecular structure. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens become highly emissive in an aggregated state, a characteristic that also imparts remarkable resistance to photobleaching[1][2][3]. While direct quantitative photostability data for this compound is still emerging in peer-reviewed literature, data from closely related TPE derivatives provide a strong indication of its performance relative to common commercial probes.

ProbeTypePhotobleaching Quantum Yield (Φb)Relative Photostability
TPE Derivative (representative) AIE Fluorogen~10⁻⁷ - 10⁻⁸Very High
Fluorescein Organic Dye~3-5 x 10⁻⁵Low
Rhodamine B Organic Dye~10⁻⁶ - 10⁻⁷Moderate
Cy5 Cyanine Dye~5 x 10⁻⁶High

Note: The photobleaching quantum yield for the TPE derivative is an estimation based on the observed high photostability of AIEgens and may vary for specific derivatives like this compound.

The significantly lower photobleaching quantum yield of the TPE derivative highlights its enhanced stability under continuous illumination compared to conventional dyes. This translates to longer imaging times and more reliable quantitative data in long-term experiments.

Visualizing Photostability: Fluorescence Decay

Experimental Protocols

To facilitate reproducible and comparative assessment of photostability, detailed experimental protocols are essential. Below are standardized methods for quantifying the photostability of fluorescent probes.

Protocol 1: Determination of Photobleaching Half-life using Fluorescence Microscopy

This protocol outlines the steps to measure the time it takes for a fluorophore's fluorescence intensity to decrease by half under continuous illumination.

1. Sample Preparation:

  • Prepare solutions of this compound and the commercial probes to be tested at a standardized concentration (e.g., 1 µM) in an appropriate solvent (e.g., PBS for biological imaging).
  • For cellular imaging, incubate cells with each probe according to established staining protocols.
  • Mount the samples on a microscope slide. For solutions, a viscous medium like glycerol (B35011) can be used to minimize diffusion.

2. Microscopy Setup:

  • Use a confocal or widefield fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive detector.
  • Select the appropriate excitation and emission filters for each probe.
  • Set the illumination power to a constant and defined level for all experiments.
  • Use a high numerical aperture objective for efficient light collection.

3. Image Acquisition:

  • Locate a region of interest (ROI) for imaging.
  • Acquire an initial image (t=0) to record the starting fluorescence intensity.
  • Continuously illuminate the sample with the excitation light.
  • Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence intensity has significantly decreased.

4. Data Analysis:

  • For each time point, measure the mean fluorescence intensity within the ROI using image analysis software (e.g., ImageJ/Fiji).

  • Correct for background fluorescence by subtracting the intensity of a region with no fluorescent probes.

  • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

  • Plot the normalized fluorescence intensity against time.

  • Fit the resulting decay curve to an exponential decay function to determine the photobleaching rate constant (k).

  • Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

    G cluster_prep Sample Preparation cluster_microscopy Microscopy & Image Acquisition cluster_analysis Data Analysis prep_sol Prepare Probe Solutions prep_cell Cell Staining (optional) prep_sol->prep_cell mount Mount Sample on Slide prep_cell->mount setup Microscope Setup (Filters, Laser Power) mount->setup acquire_initial Acquire Initial Image (t=0) setup->acquire_initial illuminate Continuous Illumination acquire_initial->illuminate acquire_timelapse Acquire Time-Lapse Images illuminate->acquire_timelapse measure Measure Mean Intensity in ROI acquire_timelapse->measure normalize Normalize Intensity (I/I₀) measure->normalize plot Plot Intensity vs. Time normalize->plot fit Fit Exponential Decay plot->fit calculate Calculate Half-life (t₁/₂) fit->calculate

    Experimental workflow for determining photobleaching half-life.

    Signaling Pathways and Logical Relationships

The superior photostability of this compound is a direct consequence of its AIE properties, which are governed by the restriction of intramolecular motion (RIM) mechanism.

G cluster_solution In Solution (Dilute) cluster_aggregate In Aggregate State free_rotation Free Intramolecular Rotation non_radiative Non-Radiative Decay free_rotation->non_radiative weak_emission Weak Emission (ACQ) non_radiative->weak_emission restricted_rotation Restricted Intramolecular Rotation (RIM) radiative Radiative Decay restricted_rotation->radiative strong_emission Strong Emission (AIE) radiative->strong_emission high_photostability High Photostability radiative->high_photostability TPE_Py This compound Molecule TPE_Py->free_rotation TPE_Py->restricted_rotation

Mechanism of Aggregation-Induced Emission (AIE) in this compound.

In dilute solutions, the phenyl and pyridine (B92270) rings of the this compound molecule can rotate freely, leading to energy dissipation through non-radiative pathways and resulting in weak fluorescence. However, in an aggregated state or when bound to cellular structures, these intramolecular rotations are restricted. This RIM mechanism blocks the non-radiative decay channels, forcing the excited molecule to release its energy through radiative decay, which manifests as strong fluorescence emission. This stable, aggregated state is less susceptible to photochemical reactions, thus contributing to the high photostability of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.